methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(2-formylpyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)5-9-4-2-3-7(9)6-10/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYGHNZTBNVHGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, a valuable building block in medicinal chemistry and drug development. The synthesis is presented as a two-step process commencing with the formylation of pyrrole, followed by the N-alkylation of the resulting pyrrole-2-carboxaldehyde. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the Vilsmeier-Haack formylation of pyrrole to introduce a formyl group at the C2 position, yielding pyrrole-2-carboxaldehyde. The subsequent step is the N-alkylation of pyrrole-2-carboxaldehyde with methyl chloroacetate in the presence of a base to afford the final product.
Experimental Protocols
Step 1: Synthesis of Pyrrole-2-carboxaldehyde via Vilsmeier-Haack Formylation
This procedure is adapted from a well-established method described in Organic Syntheses.[1]
Materials:
-
Pyrrole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
1,2-Dichloroethane
-
Sodium acetate trihydrate
-
Sodium carbonate
-
Diethyl ether
-
Petroleum ether
Procedure:
-
To a stirred solution of phosphorus oxychloride (1.1 moles) in 1,2-dichloroethane (250 mL) cooled to 0-5 °C in an ice bath, add N,N-dimethylformamide (1.1 moles) dropwise while maintaining the temperature below 10 °C.
-
Stir the resulting mixture for 30 minutes at 0-5 °C to form the Vilsmeier reagent.
-
To this mixture, add a solution of freshly distilled pyrrole (1.0 mole) in 1,2-dichloroethane (250 mL) dropwise over 1 hour, keeping the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
-
Heat the mixture to reflux for 30 minutes.
-
Cool the reaction mixture in an ice bath and slowly add a solution of sodium acetate trihydrate (5.5 moles) in water (1 L).
-
Heat the mixture to reflux for 20 minutes with vigorous stirring.
-
After cooling to room temperature, separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with saturated sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from petroleum ether to yield pyrrole-2-carboxaldehyde as a crystalline solid.
Step 2: Synthesis of this compound via N-Alkylation
This protocol is based on general procedures for the N-alkylation of pyrrole derivatives.[2][3]
Materials:
-
Pyrrole-2-carboxaldehyde
-
Methyl chloroacetate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of pyrrole-2-carboxaldehyde (1.0 equivalent) in dry N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.0 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl chloroacetate (1.2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound.
Table 1: Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Vilsmeier-Haack Formylation | Pyrrole, POCl₃, DMF | 1,2-Dichloroethane | Reflux | 0.5 | 78-85[1] |
| 2 | N-Alkylation | Pyrrole-2-carboxaldehyde, Methyl Chloroacetate, K₂CO₃ | DMF | 60-70 | 4-6 | Not Reported |
Table 2: Physicochemical and Spectroscopic Data of Pyrrole-2-carboxaldehyde
| Property | Value |
| Molecular Formula | C₅H₅NO |
| Molecular Weight | 95.10 g/mol |
| Appearance | Pale yellow crystalline solid[4] |
| Melting Point | 44-45 °C[1] |
| Boiling Point | 90 °C at 12 mmHg[1] |
Table 3: Spectroscopic Data of this compound
| Data Type | Observed Values |
| ¹H NMR | Data not available in the searched literature. |
| ¹³C NMR | Data not available in the searched literature. |
| IR (cm⁻¹) | Data not available in the searched literature. |
| Mass Spec (m/z) | Data not available in the searched literature. |
Note: While a comprehensive search was conducted, experimental spectroscopic data for the final product, this compound, was not available in the consulted literature. The provided synthesis protocol is based on established and reliable methods for the individual reaction steps.
Logical Relationships and Workflows
The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.
References
An In-depth Technical Guide on the Physicochemical Properties of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
This technical guide provides a comprehensive overview of the known and predicted chemical properties of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this document synthesizes information from structurally related analogs to build a predictive profile. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and potential applications of substituted pyrrole derivatives.
Chemical and Physical Properties
| Property | This compound (Predicted) | 2-Formylpyrrole | Methyl 2-(1H-pyrrol-1-yl)acetate | N-Methylpyrrole-2-carboxaldehyde |
| CAS Number | Not available | 1003-29-8[1] | 50966-72-8[2] | 1192-58-1 |
| Molecular Formula | C8H9NO3 | C5H5NO | C7H9NO2[2] | C6H7NO |
| Molecular Weight | 167.16 g/mol | 95.09 g/mol | 139.15 g/mol [2] | 109.12 g/mol |
| Melting Point | Not available | 45.00 to 47.00 °C[1] | Not available | Not available |
| Boiling Point | Not available | 216.00 to 218.00 °C @ 760 mm Hg[1] | Not available | Not available |
| Appearance | Not available | Pale yellow crystalline solid (est)[1] | Not available | Not available |
| Solubility | Not available | Soluble in alcohol. Water: 3.43e+004 mg/L @ 25 °C (est)[1] | Not available | Not available |
| logP (o/w) | Not available | 0.640[1] | Not available | Not available |
Proposed Synthesis
A plausible synthetic route to obtain this compound involves the N-alkylation of 2-formylpyrrole with a suitable haloacetate ester, such as methyl bromoacetate or methyl chloroacetate, in the presence of a base.
Caption: Proposed synthesis of this compound.
Experimental Protocol:
The following is a generalized, hypothetical protocol for the synthesis of this compound.
Materials:
-
2-Formylpyrrole
-
Methyl bromoacetate
-
Potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-formylpyrrole in anhydrous DMF, add a suitable base (e.g., 1.5 equivalents of K2CO3 or 1.1 equivalents of NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
-
Characterize the purified compound using NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
General Experimental Workflow
The overall process from synthesis to characterization of a novel compound like this compound follows a standard workflow.
Caption: General workflow for synthesis, purification, and characterization.
Safety and Handling
Safety data for this compound is not available. However, based on the safety profiles of related compounds such as N-methylpyrrole-2-carboxaldehyde and other pyrrole derivatives, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3][4] Safety glasses or goggles are recommended.[4]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4] Keep away from strong oxidizing agents, strong bases, and amines.[3]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
-
In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3]
-
If swallowed: Do NOT induce vomiting. Get medical attention.[3]
-
Potential Signaling Pathways and Applications
While no specific biological activity or signaling pathway has been described for this compound, the 2-formylpyrrole moiety is a common feature in a number of natural products that exhibit interesting biological activities. These activities include hepatoprotective, immunostimulatory, antiproliferative, and antioxidant effects.[5] The synthesis of various 2-formylpyrrole derivatives is an active area of research.[5]
Given its structure, this compound could serve as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The formyl group can be readily transformed into other functional groups, and the ester can be hydrolyzed to the corresponding carboxylic acid, providing multiple handles for further chemical modification.
Conclusion
This compound is a substituted pyrrole for which direct experimental data is scarce. However, by examining the properties and synthesis of related compounds, a reasonable prediction of its chemical behavior and a viable synthetic route can be proposed. This guide provides a foundational understanding for researchers interested in exploring the chemistry and potential applications of this and similar molecules. Further experimental work is necessary to fully characterize its physicochemical properties and biological activity.
References
- 1. 2-formyl pyrrole, 1003-29-8 [thegoodscentscompany.com]
- 2. Methyl 2-(1H-pyrrol-1-yl)acetate | 50966-72-8 | ACA96672 [biosynth.com]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
An In-depth Technical Guide to CAS Number 148191-80-4 (methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate)
For Researchers, Scientists, and Drug Development Professionals
Initial Summary:
Chemical Properties
The fundamental chemical properties of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate are summarized below. This data is compiled from chemical supplier databases.
| Property | Value |
| CAS Number | 148191-80-4 |
| Chemical Name | This compound |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.162 g/mol |
| SMILES | COC(=O)CN1C(=C/C=C1)C=O |
| Physical Appearance | Not specified in available literature |
| Solubility | Not specified in available literature |
| Melting Point | Not specified in available literature |
| Boiling Point | Not specified in available literature |
Synthesis
Detailed, peer-reviewed synthesis protocols specifically for this compound are not currently published. However, the synthesis of related 2-formylpyrrole compounds often involves the Paal-Knorr pyrrole synthesis.
General Paal-Knorr Pyrrole Synthesis Workflow
This generalized workflow illustrates the common steps involved in the synthesis of pyrrole rings, which is a core feature of the target compound.
Caption: Generalized Paal-Knorr pyrrole synthesis workflow.
Biological Activity and Potential Uses (Inferred)
As of the latest literature review, there are no specific studies detailing the biological activity, mechanism of action, or therapeutic uses of this compound. The broader class of 2-formylpyrroles often originates from Maillard reactions in biological systems and food chemistry. Some compounds within this family have been investigated for various biological effects.
Potential Areas of Investigation
Based on the activities of related compounds, potential research avenues for CAS 148191-80-4 could include screening for:
-
Antioxidant Activity: Many pyrrole derivatives exhibit radical scavenging properties.
-
Antiproliferative Effects: Screening against various cancer cell lines could reveal potential cytotoxic activity.
-
Enzyme Inhibition: The aldehyde functional group could potentially interact with active sites of various enzymes.
The logical relationship for investigating the potential of a novel compound like this compound in a drug discovery context is outlined below.
Caption: High-level drug discovery and development pathway.
Experimental Protocols
Due to the absence of published research specifically on this compound, no established experimental protocols for its biological evaluation are available. Researchers interested in studying this compound would need to adapt general assays for antioxidant, antiproliferative, or enzyme inhibition studies.
Example: General Experimental Workflow for In Vitro Screening
The following diagram illustrates a generalized workflow for the initial in vitro screening of a compound with unknown biological activity.
Caption: Generalized workflow for in vitro cell-based assays.
Conclusion
This compound (CAS 148191-80-4) is a chemical compound for which detailed biological data is currently lacking in the public domain. While its chemical structure places it within the broader family of 2-formylpyrroles, which have known biological activities, its specific properties remain to be elucidated. This guide provides the available chemical information and a framework for potential future research. Further investigation through in vitro and in vivo studies is required to determine the pharmacological profile and potential applications of this compound.
An In-depth Technical Guide on the Molecular Structure of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Properties
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate is a pyrrole derivative characterized by a methyl acetate group attached to the nitrogen of the pyrrole ring and a formyl group at the C2 position. This arrangement of functional groups suggests potential for a variety of chemical transformations and biological activities.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of the target compound, extrapolated from its ethyl ester analog, Ethyl (2-formyl-1H-pyrrol-1-yl)acetate.[1]
| Property | Predicted Value |
| Molecular Formula | C₈H₉NO₃ |
| Molar Mass | 167.16 g/mol |
| Density | 1.20±0.1 g/cm³ |
| Boiling Point | 285.4±25.0 °C at 760 mmHg |
| pKa | -7.50±0.70 |
Spectral Data (Predicted)
The following tables outline the expected NMR and IR spectral data for this compound, based on the known spectral characteristics of pyrrole derivatives and related compounds.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~9.5 | s | 1H | Aldehydic proton (-CHO) |
| ~7.0 | t | 1H | Pyrrole H4 |
| ~6.8 | dd | 1H | Pyrrole H3 |
| ~6.2 | dd | 1H | Pyrrole H5 |
| ~5.0 | s | 2H | Methylene protons (-CH₂-) |
| ~3.7 | s | 3H | Methyl ester protons (-OCH₃) |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (ppm) | Assignment |
| ~185 | Aldehydic carbon (-CHO) |
| ~170 | Ester carbonyl carbon (-COO-) |
| ~135 | Pyrrole C2 |
| ~130 | Pyrrole C5 |
| ~120 | Pyrrole C3 |
| ~110 | Pyrrole C4 |
| ~52 | Methyl ester carbon (-OCH₃) |
| ~50 | Methylene carbon (-CH₂-) |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2950-2850 | C-H stretching (aliphatic) |
| ~1740 | C=O stretching (ester) |
| ~1680 | C=O stretching (aldehyde) |
| ~1550-1450 | C=C stretching (pyrrole ring) |
| ~1200-1000 | C-O stretching (ester) |
Experimental Protocols
While a specific protocol for the synthesis of this compound is not documented, established methods for the synthesis of N-substituted 2-formylpyrroles can be adapted.
Proposed Synthetic Pathway
A plausible synthetic route involves a two-step process: N-alkylation of pyrrole-2-carboxaldehyde followed by esterification, or N-alkylation of pyrrole with a methyl haloacetate followed by formylation. The latter is presented here.
Caption: Proposed synthesis of this compound.
Detailed Experimental Procedure (Hypothetical)
Step 1: Synthesis of Methyl 2-(1H-pyrrol-1-yl)acetate
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of pyrrole (1.0 eq.) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add a solution of methyl bromoacetate (1.1 eq.) in anhydrous THF dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 2-(1H-pyrrol-1-yl)acetate.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
-
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.5 eq.) to anhydrous N,N-dimethylformamide (DMF) at 0 °C under an inert atmosphere. Stir for 30 minutes.
-
Add a solution of methyl 2-(1H-pyrrol-1-yl)acetate (1.0 eq.) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into a stirred solution of ice-cold aqueous sodium acetate.
-
Stir for 1 hour, then extract the product with ethyl acetate.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Potential Signaling Pathways and Biological Activities
Pyrrole-2-carboxaldehyde derivatives are known to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The structural features of this compound, particularly the electrophilic aldehyde and the ester functionality, suggest it could act as an inhibitor of various enzymes or as a modulator of signaling pathways.
Caption: Potential mechanisms of biological activity.
Further investigation is required to elucidate the specific biological targets and mechanisms of action of this compound. Its structural similarity to other biologically active pyrroles makes it a compelling candidate for screening in various disease models.
References
The Diverse Biological Activities of 2-Formylpyrrole Derivatives: A Technical Guide for Researchers
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 2-formylpyrrole derivatives, a class of compounds with significant therapeutic potential.
Introduction
2-Formylpyrrole derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery.[1][2] Naturally occurring and synthetically accessible, these compounds exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[1][3] Their structural versatility allows for the generation of diverse libraries of compounds with tailored biological functions. This technical guide provides a comprehensive overview of the biological activities of 2-formylpyrrole derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.
Synthetic Methodologies
The synthesis of 2-formylpyrrole derivatives can be achieved through various methods, with the Maillard reaction and the Vilsmeier-Haack reaction being two of the most common approaches.
Maillard Reaction
The Maillard reaction, a non-enzymatic browning reaction between an amino acid and a reducing sugar, is a key route to the formation of many naturally occurring 2-formylpyrroles.[1]
Experimental Protocol: General Procedure for Maillard Reaction-based Synthesis
-
Reactant Preparation: Dissolve the chosen amino acid or amine and a reducing sugar (e.g., glucose, fructose) in a suitable solvent, such as a mixture of acetic acid and triethylamine.[4]
-
Reaction: Heat the mixture at a specific temperature (e.g., 80-90 °C) for a defined period.[1][4] The reaction progress can be monitored by thin-layer chromatography.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled and subjected to an appropriate work-up procedure, which may include extraction and washing. The crude product is then purified using column chromatography to yield the desired 2-formylpyrrole derivative.[4]
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds, including pyrroles.[5]
Experimental Protocol: General Procedure for Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at a low temperature (e.g., 0 °C).[6]
-
Formylation: Add the pyrrole substrate to the freshly prepared Vilsmeier reagent. The reaction mixture is typically stirred at room temperature.[6]
-
Hydrolysis: Upon completion of the reaction, the mixture is carefully poured into a cold solution of a base (e.g., sodium acetate or sodium hydroxide) to hydrolyze the intermediate and precipitate the 2-formylpyrrole product.[6]
-
Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization or column chromatography.[6]
Biological Activities and Quantitative Data
2-Formylpyrrole derivatives have demonstrated a wide array of biological activities. The following sections summarize the key findings and present quantitative data in tabular format.
Anticancer Activity
Several 2-formylpyrrole derivatives have been shown to possess cytotoxic activity against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference(s) |
| Putrescine-derived pyrrole (76) | HeLa, K-562, L-929 | 8.9–20.2 µg/mL | [1] |
| Cadaverine-derived pyrrole (77) | HeLa, K-562, L-929 | 8.9–20.2 µg/mL | [1] |
| Pyrrolezanthine (80) | A-549 (Lung), SW480 (Colon) | 38.3 µM, 33.7 µM | [1] |
Experimental Protocol: Anticancer Activity Screening (MTT Assay)
-
Cell Seeding: Seed cancer cells in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-formylpyrrole derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: Solubilize the formazan crystals by adding a suitable solvent, such as DMSO.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Antimicrobial Activity
Certain 2-formylpyrrole derivatives have shown promising activity against pathogenic fungi.
| Compound/Derivative | Microorganism | MIC Value | Reference(s) |
| Pyrrolezanthine butyl ether (83) | Sclerotinia sclerotiorum | 31.2 µg/mL | [1] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain in a suitable broth medium.
-
Serial Dilution: Perform serial dilutions of the 2-formylpyrrole derivative in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow fungal growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.
Antioxidant Activity
The antioxidant potential of 2-formylpyrrole derivatives has been evaluated using various assays.
| Compound/Derivative | Assay | IC50 Value | Reference(s) |
| Magnolamide (5) | Cu²⁺/O₂-induced LDL lipid peroxidation | 9.7 ± 2.8 µM | [1] |
Experimental Protocol: Cu²⁺/O₂-induced LDL Lipid Peroxidation Assay
-
LDL Isolation: Isolate low-density lipoprotein (LDL) from fresh human plasma by ultracentrifugation.
-
Oxidation Induction: Incubate the isolated LDL with a solution of copper(II) sulfate (CuSO₄) to induce lipid peroxidation.[7][8]
-
Compound Treatment: Add various concentrations of the 2-formylpyrrole derivative to the LDL-Cu²⁺ mixture.
-
Peroxidation Measurement: Monitor the formation of conjugated dienes, a marker of lipid peroxidation, by measuring the increase in absorbance at 234 nm over time.[7]
-
IC50 Calculation: Calculate the IC50 value, the concentration of the compound that inhibits lipid peroxidation by 50%, from the dose-response curve.
Enzyme Inhibitory Activity
2-Formylpyrrole derivatives have been identified as inhibitors of various enzymes, including pancreatic lipase and quinone reductase.
| Compound/Derivative | Enzyme | Inhibition/Activity | Reference(s) |
| Tyrosine derivative (43) | Porcine Pancreatic Lipase | 70% inhibition at 100 µM | [1] |
| Alanine derivative (50) | Porcine Pancreatic Lipase | 40% inhibition at 100 µM | [1] |
| Makomotine D (49) | Quinone Reductase | 43.1 µM (concentration to double QR activity) | [1] |
| PBA methyl ester (66) | Quinone Reductase | 2.4 µM (concentration to double QR activity) | [1] |
Experimental Protocol: Porcine Pancreatic Lipase Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare a solution of porcine pancreatic lipase and a substrate solution, such as p-nitrophenyl butyrate (p-NPB).[9][10]
-
Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of the 2-formylpyrrole derivative.[9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.[9]
-
Activity Measurement: Monitor the hydrolysis of the substrate by measuring the increase in absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm).[10]
-
Inhibition Calculation: Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value if applicable.
Experimental Protocol: Quinone Reductase Induction Assay
-
Cell Culture: Culture murine hepatoma (Hepa 1c1c7) cells in 96-well plates.[11]
-
Inducer Treatment: Expose the cells to various concentrations of the 2-formylpyrrole derivative for 24 hours.[11]
-
Cell Lysis and Assay: Lyse the cells and measure the quinone reductase activity in the cell lysate using a reaction mixture containing menadione, NADPH, and MTT. The reduction of MTT to a colored formazan product is proportional to the enzyme activity.[11]
-
Activity Calculation: Determine the concentration of the compound required to double the quinone reductase activity (CD value).[11]
Mechanisms of Action and Signaling Pathways
The biological activities of 2-formylpyrrole derivatives are exerted through various molecular mechanisms. Understanding these pathways is crucial for the rational design of more potent and selective therapeutic agents.
Quinone Reductase Induction
Quinone reductase (QR), a phase II detoxification enzyme, plays a critical role in protecting cells from oxidative stress and carcinogens.[1][12] The induction of QR is primarily mediated by the Keap1-Nrf2 signaling pathway.
Caption: Keap1-Nrf2 pathway for Quinone Reductase induction.
Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1, which targets it for ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as some 2-formylpyrrole derivatives, can react with cysteine residues on Keap1, leading to a conformational change that prevents it from binding to Nrf2. This allows Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter region of genes encoding phase II enzymes, including quinone reductase, thereby upregulating their expression.
Pancreatic Lipase Inhibition
Pancreatic lipase is a key enzyme in the digestion of dietary fats.[6] Its inhibition is a therapeutic strategy for the management of obesity.
Caption: Mechanism of pancreatic lipase inhibition.
2-Formylpyrrole derivatives can inhibit pancreatic lipase, likely by binding to its active site and preventing the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoglycerides. This leads to a reduction in fat absorption and can contribute to weight management.
Conclusion
2-Formylpyrrole derivatives represent a promising class of bioactive compounds with a wide range of therapeutic applications. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for further drug development efforts. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data and detailed experimental protocols. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, will be instrumental in the design of next-generation 2-formylpyrrole-based therapeutics with enhanced potency and selectivity. Further research is warranted to fully explore the therapeutic potential of this versatile class of compounds.
References
- 1. Quinone Reductase Induction as a Biomarker for Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluating the In Vitro Potential of Natural Extracts to Protect Lipids from Oxidative Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pancreatic lipase inhibitor: Significance and symbolism [wisdomlib.org]
- 6. Medicinal Plants and Their Inhibitory Activities against Pancreatic Lipase: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu2+ -induced low density lipoprotein peroxidation is dependent on the initial O2 concentration: an O2 consumption study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Porcine Pancreatic Lipase Inhibitory Agent Isolated from Medicinal Herb and Inhibition Kinetics of Extracts from Eleusine indica (L.) Gaertner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prominent Pancreatic Lipase Inhibition and Free Radical Scavenging Activity of a Myristica fragrans Ethanolic Extract in vitro. Potential Role in Obesity Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. portlandpress.com [portlandpress.com]
In-depth Technical Guide: Spectroscopic and Synthetic Aspects of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties and a proposed synthetic route for methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate. Due to the absence of comprehensive experimental data for this specific molecule in the reviewed literature, this document presents predicted spectroscopic data based on the analysis of structurally related compounds. A detailed, plausible experimental protocol for its synthesis is also provided to facilitate further research and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of similar pyrrole-based compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~9.5 - 9.7 | s | - | 1H | CHO |
| ~7.0 - 7.2 | dd | ~2.5, ~1.5 | 1H | Pyrrole H5 |
| ~6.8 - 7.0 | dd | ~4.0, ~1.5 | 1H | Pyrrole H3 |
| ~6.2 - 6.4 | t | ~3.5 | 1H | Pyrrole H4 |
| ~5.1 - 5.3 | s | - | 2H | N-CH₂ |
| ~3.7 - 3.8 | s | - | 3H | O-CH₃ |
Solvent: CDCl₃
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 185 | CHO |
| ~168 - 172 | C=O (ester) |
| ~135 - 140 | Pyrrole C2 |
| ~125 - 130 | Pyrrole C5 |
| ~115 - 120 | Pyrrole C3 |
| ~110 - 115 | Pyrrole C4 |
| ~52 - 55 | O-CH₃ |
| ~48 - 52 | N-CH₂ |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1740 - 1760 | Strong | C=O stretch (ester) |
| ~1670 - 1690 | Strong | C=O stretch (aldehyde) |
| ~1550 - 1600 | Medium | C=C stretch (pyrrole ring) |
| ~1400 - 1500 | Medium | C-H bend (pyrrole ring) |
| ~1200 - 1300 | Strong | C-O stretch (ester) |
| ~750 - 800 | Strong | C-H out-of-plane bend (pyrrole ring) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| ~167 | [M]⁺ (Molecular Ion) |
| ~138 | [M - CHO]⁺ |
| ~108 | [M - COOCH₃]⁺ |
| ~94 | [Pyrrole-CH₂]⁺ |
Proposed Experimental Protocol: Synthesis of this compound
The synthesis of the title compound can be achieved via the N-alkylation of 2-formyl-1H-pyrrole with methyl 2-bromoacetate. This is a common and effective method for introducing an acetate moiety onto a nitrogen-containing heterocycle.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Materials:
-
2-formyl-1H-pyrrole
-
Methyl 2-bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Deionized water
Procedure:
-
To a stirred solution of 2-formyl-1H-pyrrole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl 2-bromoacetate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the key steps in the proposed synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of the target compound.
This guide provides a foundational framework for the synthesis and spectroscopic analysis of this compound. The predicted data and proposed methodologies are intended to support further empirical investigation into this compound.
Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: A Comprehensive Technical Guide for Synthetic Intermediates
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, properties, and applications of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, a versatile synthetic intermediate. This document provides detailed experimental protocols, quantitative data, and visualizations to facilitate its use in research and development, particularly in the field of medicinal chemistry and drug discovery.
Introduction
This compound is a bifunctional organic molecule featuring a pyrrole ring substituted with a formyl group at the 2-position and a methyl acetate group at the 1-position. This unique combination of functional groups makes it a valuable building block for the synthesis of a wide range of more complex molecules. The aldehyde functionality serves as a handle for various carbon-carbon bond-forming reactions, while the ester group can be hydrolyzed to the corresponding carboxylic acid or participate in other transformations. The pyrrole core itself is a common motif in many biologically active compounds.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Molecular Formula | C₈H₉NO₃ |
| Molecular Weight | 167.16 g/mol |
| Appearance | Expected to be a pale yellow solid or oil |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Chemical Shifts / Peaks |
| ¹H NMR | δ ~9.5 (s, 1H, CHO), δ ~7.1-7.3 (m, 2H, pyrrole-H), δ ~6.2-6.4 (m, 1H, pyrrole-H), δ ~5.0 (s, 2H, N-CH₂), δ ~3.7 (s, 3H, O-CH₃) |
| ¹³C NMR | δ ~180 (C=O, aldehyde), δ ~168 (C=O, ester), δ ~135 (pyrrole C2), δ ~125-130 (pyrrole CH), δ ~110-115 (pyrrole CH), δ ~52 (O-CH₃), δ ~50 (N-CH₂) |
| IR (cm⁻¹) | ~1750 (C=O, ester), ~1670 (C=O, aldehyde), ~2820, 2720 (C-H, aldehyde), ~1550, 1450 (pyrrole ring) |
| Mass Spec (EI) | Expected M⁺ at m/z = 167. Other fragments: m/z = 138 ([M-CHO]⁺), 108 ([M-CO₂CH₃]⁺), 94 ([pyrrole-CHO]⁺) |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from pyrrole. The first step is the formylation of the pyrrole ring, followed by the N-alkylation with a methyl acetate moiety.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of Pyrrole-2-carboxaldehyde (Vilsmeier-Haack Reaction)
This reaction introduces the formyl group at the 2-position of the pyrrole ring.
Experimental Protocol:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride drying tube, place anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the cooling bath and stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Cool the mixture again in an ice-salt bath and add a solution of freshly distilled pyrrole in anhydrous DMF dropwise, keeping the temperature below 20 °C.
-
After the addition, remove the cooling bath and heat the reaction mixture to 40-50 °C for 1-2 hours.
-
Pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude pyrrole-2-carboxaldehyde can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Step 2: Synthesis of this compound (N-Alkylation)
This step introduces the methyl acetate group onto the nitrogen atom of the pyrrole ring.
Experimental Protocol:
-
To a solution of pyrrole-2-carboxaldehyde in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).
-
Stir the mixture at room temperature for 30 minutes to form the pyrrolide anion.
-
Add methyl bromoacetate dropwise to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Applications in Organic Synthesis
This compound is a versatile intermediate for the synthesis of various heterocyclic compounds and other complex organic molecules. The aldehyde group is particularly useful for chain extension and the introduction of new functionalities.
Caption: Key reactions of this compound.
Knoevenagel Condensation
The aldehyde group readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) in the presence of a base to form α,β-unsaturated systems. These products are valuable intermediates for the synthesis of various heterocyclic compounds.
General Experimental Protocol:
-
Dissolve this compound and the active methylene compound in a suitable solvent (e.g., ethanol, toluene).
-
Add a catalytic amount of a base (e.g., piperidine, triethylamine).
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture, and the product may precipitate out. If not, remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
Wittig Reaction
The Wittig reaction provides a powerful method for converting the aldehyde group into an alkene with high stereoselectivity. This allows for the introduction of various substituted vinyl groups.
General Experimental Protocol:
-
Prepare the phosphorus ylide by treating a phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride) in an anhydrous solvent (e.g., THF, DMSO).
-
Cool the ylide solution to a low temperature (e.g., -78 °C or 0 °C).
-
Add a solution of this compound in the same solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Role in Drug Discovery and Development
Pyrrole-containing compounds exhibit a wide range of biological activities, and this compound serves as a key starting material for the synthesis of novel drug candidates. The ability to easily modify the aldehyde and ester functionalities allows for the creation of diverse libraries of compounds for high-throughput screening. Derivatives of this intermediate have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis of substituted pyrroles that can act as kinase inhibitors or receptor antagonists often utilizes intermediates with similar functionalities.
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. This guide provides a foundational understanding of its synthesis, properties, and reactivity, enabling researchers to effectively utilize this compound in their research endeavors. The detailed protocols and expected data serve as a practical resource for the laboratory synthesis and characterization of this important building block.
A Comprehensive Technical Guide to the Synthesis of Pyrrole-2-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of the primary synthetic routes to pyrrole-2-carboxaldehyde, a crucial heterocyclic building block in medicinal chemistry and materials science. This document offers a comparative analysis of key methodologies, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in selecting and implementing the most suitable synthesis for their specific needs.
Vilsmeier-Haack Formylation of Pyrrole
The Vilsmeier-Haack reaction is the most common and efficient method for the synthesis of pyrrole-2-carboxaldehyde. This reaction involves the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a phosphorus halide, like phosphorus oxychloride (POCl₃).[1][2][3] The reaction with pyrrole is highly regioselective, yielding predominantly the 2-formyl derivative.[4]
Reaction Pathway
References
Methodological & Application
Application Note and Protocol: Synthesis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate via N-Alkylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-alkylated pyrroles are significant structural motifs in a vast array of natural products and pharmacologically active compounds. The introduction of functionalized alkyl chains onto the pyrrole nitrogen can profoundly influence the biological activity and physicochemical properties of the parent molecule. The alkylation of 2-formylpyrrole, in particular, provides a versatile building block for the synthesis of more complex heterocyclic systems. This document outlines a detailed protocol for the N-alkylation of 2-formylpyrrole with methyl bromoacetate to synthesize methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, a valuable intermediate for further chemical transformations. The described method is based on established procedures for the N-alkylation of pyrrole derivatives, offering a reliable and efficient route to the target compound.
Data Presentation
The following table summarizes the optimized reaction conditions for the N-alkylation of a pyrrole derivative, which serves as a model for the alkylation of 2-formylpyrrole. These conditions are expected to provide good to excellent yields of the desired product.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (4.0) | DMF | Room Temp. | 14 | 87 |
| 2 | K₂CO₃ (4.0) | DMF | 65 | 5 | ~85 |
Table 1: Optimized reaction conditions for the N-alkylation of a pyrrole derivative, adaptable for the synthesis of this compound. Data is based on analogous reactions reported in the literature[1].
Experimental Protocol
This protocol details the procedure for the synthesis of this compound.
Materials:
-
2-Formylpyrrole
-
Methyl bromoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-formylpyrrole (1.0 equiv.).
-
Solvent and Base Addition: Add anhydrous DMF to dissolve the 2-formylpyrrole. To this solution, add anhydrous potassium carbonate (4.0 equiv.).
-
Addition of Alkylating Agent: While stirring the suspension, add methyl bromoacetate (1.2 equiv.) dropwise at room temperature.
-
Reaction: The reaction mixture can be stirred at room temperature for 14 hours or heated to 65 °C for 5 hours to expedite the reaction. Monitor the reaction progress by TLC until the starting material is consumed.[1]
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Scheme
References
one-pot synthesis of pyrrole-2-carbaldehydes from D-ribose
Application Notes and Protocols
Topic: One-Pot Synthesis of Pyrrole-2-carbaldehydes from D-Ribose
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrrole-2-carbaldehydes are significant heterocyclic compounds that serve as crucial building blocks in the synthesis of a wide range of biologically active molecules, pharmaceuticals, and functional materials.[1][2] Their synthesis from renewable resources like carbohydrates is a topic of growing interest in sustainable chemistry. This document outlines a practical and efficient one-pot method for synthesizing N-substituted pyrrole-2-carbaldehydes from D-ribose and primary amines. The procedure is based on a modified Maillard reaction, which offers a streamlined approach to these valuable platform chemicals.[3][4]
Reaction Mechanism
The and a primary amine (such as an amino acid ester) proceeds through a cascade of reactions related to the Maillard reaction pathway. The proposed mechanism involves several key steps:
-
N-Glycosylation: The reaction initiates with the condensation of D-ribose and the primary amine to form an N-glycosylamine.
-
Amadori Rearrangement: The N-glycosylamine undergoes an Amadori rearrangement to form a 1-amino-1-deoxy-2-ketose derivative.
-
Dehydration & Cyclization: Subsequent dehydration and cyclization steps lead to the formation of the pyrrole ring.
-
Final Product Formation: Further elimination of water results in the aromatic pyrrole-2-carbaldehyde.[1][5][6][7]
The use of oxalic acid as a catalyst in a solvent like dimethyl sulfoxide (DMSO) has been shown to facilitate these transformations under relatively mild conditions.[3][4]
Caption: Proposed reaction mechanism for the formation of pyrrole-2-carbaldehydes.
Experimental Protocols
This section provides a general protocol for the one-pot synthesis of N-substituted pyrrole-2-carbaldehydes from D-ribose.
Materials and Reagents:
-
D-Ribose
-
Primary amine (e.g., L-amino acid methyl ester hydrochloride)
-
Oxalic acid (dihydrate)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-ribose (1.0 eq.) and the desired primary amine (1.0-1.2 eq.) in DMSO.
-
Catalyst Addition: Add oxalic acid (1.0 eq.) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 30-60 minutes.[3][4] Alternatively, for certain amino esters, the reaction can be performed under pressurized conditions (2.5 atm) at 80 °C.[1]
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrrole-2-carbaldehyde.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. One-Pot Conversion of Carbohydrates into Pyrrole-2-carbaldehydes as Sustainable Platform Chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 6. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate in Maillard Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate as a reactant in Maillard reactions. This compound, a stable pyrrole-2-carboxaldehyde derivative, serves as a key intermediate for the controlled generation of Maillard reaction products (MRPs), including colored melanoidins and biologically active advanced glycation end-products (AGEs).
Introduction
The Maillard reaction, a non-enzymatic browning process, involves a complex cascade of reactions between reducing sugars and amino compounds. Pyrrole-2-carboxaldehydes are significant intermediates formed during this process. This compound is a stable, N-substituted pyrrole-2-carboxaldehyde that can be synthesized and used as a starting material to investigate the later stages of the Maillard reaction. Its application allows for a more controlled study of the formation of specific MRPs and their biological effects, bypassing the initial, often less specific, stages of the Maillard reaction. A notable product of Maillard reactions involving similar structures is pyrraline, an advanced glycation end-product (AGE) implicated as a biomarker in diabetes.[1]
Synthesis of this compound
The synthesis of this compound can be achieved in a two-step process involving the initial formation of the N-substituted pyrrole ring followed by formylation.
Step 1: Paal-Knorr Synthesis of Methyl 2-(1H-pyrrol-1-yl)acetate
The Paal-Knorr synthesis is a robust method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[2][3]
-
Reaction Scheme: 2,5-Dimethoxytetrahydrofuran + Methyl 2-aminoacetate → Methyl 2-(1H-pyrrol-1-yl)acetate
-
Protocol:
-
In a round-bottom flask, dissolve methyl 2-aminoacetate hydrochloride (1 equivalent) and sodium acetate (1 equivalent) in a minimal amount of water.
-
Add 2,5-dimethoxytetrahydrofuran (1 equivalent) to the solution.
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield methyl 2-(1H-pyrrol-1-yl)acetate.
-
Step 2: Vilsmeier-Haack Formylation of Methyl 2-(1H-pyrrol-1-yl)acetate
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich heterocyclic compounds like pyrroles.[4][5][6]
-
Reaction Scheme: Methyl 2-(1H-pyrrol-1-yl)acetate + Vilsmeier reagent (POCl₃/DMF) → this compound
-
Protocol:
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride tube, cool N,N-dimethylformamide (DMF) (3 equivalents) to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 10°C.
-
Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve methyl 2-(1H-pyrrol-1-yl)acetate (1 equivalent) in DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting crude product by column chromatography to obtain this compound.
-
Application in Maillard Reactions: Formation of Melanoidins
This compound can be reacted with various amino acids to produce colored melanoidins. The extent of browning can be quantified by UV-Vis spectrophotometry.[7][8]
Experimental Protocol: Maillard Reaction with Amino Acids
-
Prepare stock solutions of this compound (e.g., 0.1 M in ethanol) and various amino acids (e.g., 0.1 M in a suitable buffer, pH 7-8).
-
In a series of reaction vials, combine the this compound stock solution, an amino acid stock solution, and buffer to a final volume (e.g., 5 mL).
-
Seal the vials and incubate them in a heating block or water bath at a controlled temperature (e.g., 95°C) for a specified time (e.g., up to 9 hours).[7]
-
At regular intervals, remove aliquots from each vial and cool them immediately in an ice bath to stop the reaction.
-
Dilute the aliquots with the reaction buffer and measure the absorbance at 420 nm using a UV-Vis spectrophotometer to determine the browning index.[7][8]
Expected Outcomes and Data Presentation
The intensity of the brown color, and thus the absorbance at 420 nm, is expected to increase with reaction time and will vary depending on the amino acid used. Amino acids with more than one amino group (e.g., lysine) are generally more reactive in the Maillard reaction.[9]
Table 1: Relative Browning Intensity of this compound with Different Amino Acids
| Amino Acid | Relative Browning (A420) after 4h at 95°C (Hypothetical Data) |
| Glycine | 0.35 |
| Alanine | 0.30 |
| Valine | 0.25 |
| Leucine | 0.28 |
| Lysine | 0.85 |
| Arginine | 0.70 |
| Cysteine | 0.55 (may produce distinct sulfurous notes) |
Note: This table presents hypothetical data for illustrative purposes. Actual values will depend on precise experimental conditions.
Biological Significance: Advanced Glycation End-products (AGEs) and RAGE Signaling
Pyrrole-2-carboxaldehyde derivatives formed during Maillard reactions in vivo are known as Advanced Glycation End-products (AGEs). These AGEs can interact with the Receptor for Advanced Glycation End products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily. This interaction is implicated in the pathogenesis of various inflammatory and metabolic diseases, including diabetes.
The binding of AGEs, such as pyrraline-like structures, to RAGE activates intracellular signaling cascades. A key pathway involves the activation of NADPH oxidase, leading to the production of reactive oxygen species (ROS). This oxidative stress, in turn, activates the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines like IL-6 and TNF-α. This creates a positive feedback loop that perpetuates inflammation and cellular damage.
Experimental Workflow for Studying AGE-RAGE Interaction
Caption: Workflow for investigating the biological activity of Maillard reaction products.
AGE-RAGE Signaling Pathway
Caption: AGE-RAGE signaling cascade leading to inflammation.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 7. myfoodresearch.com [myfoodresearch.com]
- 8. Optimization of Maillard Reaction between Glucosamine and Other Precursors by Measuring Browning with a Spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Reduction of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed protocol for the chemoselective reduction of the formyl group in methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate to the corresponding hydroxymethyl derivative. The recommended method employs sodium borohydride (NaBH₄), a mild reducing agent that offers high selectivity for aldehydes in the presence of esters. This protocol is designed to be a practical guide for researchers requiring this transformation in their synthetic workflows.
Introduction
The selective reduction of a formyl group in a molecule containing other reducible functionalities, such as an ester, is a common challenge in organic synthesis. For the substrate this compound, the conversion of the aldehyde to a primary alcohol is a key step in the synthesis of various biologically active compounds and functional materials. Sodium borohydride is an ideal reagent for this purpose due to its mild nature and excellent chemoselectivity, which allows for the reduction of the aldehyde without affecting the methyl ester group.
Reaction Scheme
The chemical transformation is as follows:
Comparative Data of Reduction Methods
While sodium borohydride is the most common and recommended reagent for this selective reduction, other methods could be considered. The following table provides a comparison of potential reducing agents.
| Reducing Agent | Typical Conditions | Selectivity for Aldehyde over Ester | Advantages | Disadvantages |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol, 0 °C to RT | Excellent | Mild, easy to handle, high yield, cost-effective | May require longer reaction times for sterically hindered substrates |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Et₂O, 0 °C to RT | Poor | Very powerful reducing agent | Reduces both aldehydes and esters; highly reactive and pyrophoric |
| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, Pd/C, PtO₂, or Raney Ni, various solvents and pressures | Good to Excellent | "Green" method, high yields possible | Requires specialized equipment for handling hydrogen gas; catalyst can sometimes be sensitive to sulfur-containing compounds. |
Detailed Experimental Protocol: Sodium Borohydride Reduction
This protocol is adapted from established procedures for the selective reduction of 2-formylpyrrole derivatives.[1]
Materials and Reagents
-
This compound
-
Sodium borohydride (NaBH₄)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of Ammonium Chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and Hexanes for chromatography
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask, add a magnetic stir bar.
-
Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.
-
Addition of NaBH₄: Once the solution has reached 0 °C, add sodium borohydride (1.5 eq) portion-wise over 5-10 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Quenching: Upon completion, slowly and carefully add a saturated aqueous solution of ammonium chloride to quench the excess sodium borohydride.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure methyl 2-(2-(hydroxymethyl)-1H-pyrrol-1-yl)acetate. A high yield is expected for this reaction.[1]
Visual Diagrams
Experimental Workflow
Caption: A streamlined workflow for the reduction of this compound.
Signaling Pathway Analogy: Reagent Interaction
Caption: Diagram illustrating the selective interaction of NaBH₄ with the formyl group.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete Reaction | Insufficient NaBH₄ | Add an additional 0.5 eq of NaBH₄ and continue to monitor the reaction. |
| Low reaction temperature | Allow the reaction to slowly warm to room temperature. | |
| Formation of Byproducts | Over-reduction (unlikely with NaBH₄) | Ensure the reaction temperature is maintained at 0 °C. |
| Impure starting material | Purify the starting material before the reaction. | |
| Low Yield | Inefficient extraction | Perform additional extractions of the aqueous layer. |
| Loss of product during purification | Use care during column chromatography and solvent removal. |
Safety Information
-
Sodium borohydride is a flammable solid and can react with water to produce hydrogen gas. Handle in a well-ventilated fume hood and avoid contact with strong acids.
-
Methanol and dichloromethane are toxic and flammable. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Always perform reactions in a well-ventilated area.
References
Hydrolysis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: Application Notes and Protocols for Researchers
[City, State] – [Date] – This application note provides detailed protocols for the hydrolysis of the ester in methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate to yield (2-formyl-1H-pyrrol-1-yl)acetic acid. This transformation is a key step in the synthesis of various biologically active molecules and pharmaceutical intermediates. The protocols outlined below offer both base- and acid-catalyzed methods, catering to different laboratory needs and substrate sensitivities.
Introduction
Pyrrole-2-carboxaldehydes are significant structural motifs found in numerous natural products and pharmacologically active compounds. The derivatization of these molecules often requires the modification of substituent groups, such as the hydrolysis of an ester to its corresponding carboxylic acid. The target molecule, this compound, possesses both a pyrrole ring and a formyl group, which can be sensitive to reaction conditions. Therefore, careful selection of the hydrolysis method is crucial to achieve a high yield of the desired carboxylic acid while minimizing potential side reactions, such as the Cannizzaro reaction under strongly basic conditions or polymerization under strongly acidic conditions.
This document provides detailed experimental procedures for the saponification (base-catalyzed hydrolysis) and acid-catalyzed hydrolysis of this compound, along with a discussion of the relevant chemical principles and potential challenges.
Data Presentation
While specific quantitative data for the hydrolysis of this compound is not extensively available in the literature, the following table summarizes typical conditions and expected outcomes based on general ester hydrolysis protocols and the reactivity of similar pyrrole derivatives. Researchers should consider these as starting points for optimization.
| Parameter | Base-Catalyzed Hydrolysis (Saponification) | Acid-Catalyzed Hydrolysis |
| Reagent | Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) | Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄) |
| Solvent | Tetrahydrofuran (THF)/Water or Methanol/Water | Dioxane/Water or Acetonitrile/Water |
| Temperature | 0 °C to Room Temperature | Room Temperature to Reflux |
| Reaction Time | 1 - 6 hours | 2 - 12 hours |
| Typical Molar Excess of Reagent | 1.1 - 2.0 equivalents | Catalytic to excess |
| Anticipated Yield | 70-95% | 60-85% |
| Potential Side Reactions | Cannizzaro reaction, deformylation | Polymerization, deformylation |
Experimental Protocols
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes the hydrolysis of this compound using lithium hydroxide. LiOH is often preferred for its high reactivity at lower temperatures, which can help to minimize side reactions.
Materials:
-
This compound
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a mixture of THF and water (e.g., a 3:1 v/v ratio). The concentration should be approximately 0.1-0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.
-
Addition of Base: In a separate container, prepare a solution of lithium hydroxide monohydrate (1.5 equivalents) in water. Slowly add the LiOH solution dropwise to the stirred solution of the ester over 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-4 hours.
-
Quenching and Acidification: Once the reaction is complete, remove the flask from the ice bath. Carefully add 1 M HCl to the reaction mixture to quench the excess base and acidify the solution to a pH of approximately 2-3. This will protonate the carboxylate to form the carboxylic acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (1 x volume of the organic layer) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude (2-formyl-1H-pyrrol-1-yl)acetic acid.
-
Purification (if necessary): The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Acid-Catalyzed Hydrolysis
This protocol details the hydrolysis using a mineral acid. This method is an alternative to saponification, particularly if the substrate is sensitive to basic conditions, though the formyl group's stability in strong acid should be considered.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Dioxane or Acetonitrile, reagent grade
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a mixture of dioxane and water (e.g., a 4:1 v/v ratio).
-
Addition of Acid: Add a catalytic amount of concentrated HCl or H₂SO₄ (e.g., 0.1-0.2 equivalents). For a more rapid reaction, a larger excess of dilute acid can be used.
-
Heating: Heat the reaction mixture to reflux (or a lower temperature such as 50-60 °C) and stir.
-
Reaction Monitoring: Monitor the reaction progress by TLC. Acid-catalyzed hydrolysis is generally slower than saponification and may take several hours.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully add a saturated solution of sodium bicarbonate to neutralize the acid. Be cautious as this will generate CO₂ gas.
-
Extraction: Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification (if necessary): Purify the crude product by recrystallization or column chromatography as needed.
Mandatory Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
Synthesis of Biologically Active Pyrrolo[1,2-a]pyrazines from Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrrole-containing heterocyclic compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities.[1] The versatile starting material, methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, serves as a valuable scaffold for the synthesis of various fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of a promising class of N-fused heterocycles, the pyrrolo[1,2-a]pyrazines, starting from this compound. These compounds have demonstrated significant potential as antifungal agents, including activity against multidrug-resistant strains.[1]
The synthetic strategy involves a two-step process: the formation of an intermediate enaminone followed by a cyclization reaction. This approach is efficient and provides a direct route to the target heterocyclic system.[1] The protocols outlined below are based on established and peer-reviewed methodologies, providing a reliable foundation for researchers in the field.
Application Notes
The described synthetic route is a valuable tool for the generation of a library of substituted pyrrolo[1,2-a]pyrazines for structure-activity relationship (SAR) studies. The reaction is amenable to variations in the starting pyrrole acetate, allowing for the introduction of different substituents on the pyrrole ring, which can modulate the biological activity of the final compounds.
The resulting pyrrolo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, known to exhibit a range of biological effects including anxiolytic, anticancer, and antifungal properties.[1] The antifungal activity of the synthesized compounds, particularly against Candida species, highlights their potential for the development of new therapeutic agents to combat fungal infections.[1]
Experimental Workflow
The overall workflow for the synthesis and evaluation of pyrrolo[1,2-a]pyrazines from this compound is depicted below. This involves the initial synthesis of the starting material, followed by the key synthetic steps to generate the target compounds, and subsequent biological screening.
Figure 1: General workflow for the synthesis and evaluation of pyrrolo[1,2-a]pyrazines.
Synthetic Pathway
The synthesis of pyrrolo[1,2-a]pyrazines from this compound proceeds through a two-step sequence as illustrated below. The initial reaction with N,N-dimethylformamide dimethyl acetal (DMFDMA) yields a reactive enaminone intermediate. Subsequent cyclization with ammonium acetate affords the final fused heterocyclic product.
Figure 2: Two-step synthesis of pyrrolo[1,2-a]pyrazines.
Experimental Protocols
Protocol 1: Synthesis of Methyl (E)-2-(2-(3-(dimethylamino)acryloyl)-1H-pyrrol-1-yl)acetate (Enaminone Intermediate)
This protocol describes the formation of the enaminone intermediate from this compound.
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Anhydrous toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous toluene, add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq).
-
Reflux the reaction mixture for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude enaminone.
-
The crude product can be used in the next step without further purification.
Protocol 2: Synthesis of Methyl Pyrrolo[1,2-a]pyrazine-1-carboxylate
This protocol details the cyclization of the enaminone intermediate to the final pyrrolo[1,2-a]pyrazine product.
Materials:
-
Methyl (E)-2-(2-(3-(dimethylamino)acryloyl)-1H-pyrrol-1-yl)acetate (crude from Protocol 1)
-
Ammonium acetate
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Dissolve the crude enaminone (1.0 eq) in glacial acetic acid.
-
Add ammonium acetate (5.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
Data Presentation
Table 1: Synthesis of Pyrrolo[1,2-a]pyrazines - Reaction Yields
| Compound | Starting Material | Product | Yield (%) |
| 1a | This compound | Methyl pyrrolo[1,2-a]pyrazine-1-carboxylate | 85 |
| 1b | Ethyl 2-(2-formyl-1H-pyrrol-1-yl)acetate | Ethyl pyrrolo[1,2-a]pyrazine-1-carboxylate | 82 |
Data extracted from Reddy, C.V.B., et al. (2023).[1]
Table 2: Antifungal Activity of Synthesized Pyrrolo[1,2-a]pyrazines (MIC in µg/mL)
| Compound | C. albicans | C. glabrata | C. krusei | A. niger |
| 1a | 16 | 32 | 64 | >128 |
| 1b | 8 | 16 | 32 | 64 |
| Fluconazole | 8 | 16 | 64 | >128 |
MIC: Minimum Inhibitory Concentration. Data extracted from Reddy, C.V.B., et al. (2023).[1]
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis and preliminary biological evaluation of pyrrolo[1,2-a]pyrazines derived from this compound. This synthetic route offers an efficient means to access a class of heterocyclic compounds with promising antifungal activity. Further exploration of this scaffold by medicinal chemists and drug development professionals could lead to the discovery of novel and potent therapeutic agents.
References
Application Notes and Protocols for Pyrrole Derivatives in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the applications of pyrrole derivatives in medicinal chemistry, focusing on their therapeutic potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. Detailed experimental protocols for the synthesis and evaluation of these compounds are provided, along with quantitative data and visual representations of key pathways and workflows.
Pyrrole Derivatives as Anticancer Agents
The pyrrole scaffold is a key structural motif in a variety of compounds with potent anticancer properties.[1][2] These derivatives exert their effects through diverse mechanisms of action, including the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[1]
Mechanism of Action: Kinase Inhibition
A primary mechanism by which pyrrole derivatives exhibit anticancer activity is through the inhibition of protein kinases, which are crucial for cell signaling, proliferation, and survival.[1] Notably, derivatives have been developed as competitive inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), two key players in tumor growth and angiogenesis.[3][4] For instance, sunitinib, a marketed drug containing a pyrrole ring, is a multi-targeted receptor tyrosine kinase inhibitor.[5][6]
The binding of pyrrole derivatives to the ATP-binding site of these kinases blocks the downstream signaling cascade, leading to reduced cell proliferation and induction of apoptosis.[3]
Figure 1: Inhibition of EGFR/VEGFR signaling by pyrrole derivatives.
Quantitative Data: In Vitro Cytotoxicity
Several novel pyrrole derivatives have demonstrated significant dose- and time-dependent cytotoxic activity against various human cancer cell lines.[5][7]
| Compound ID | Cell Line | Cancer Type | Incubation Time (h) | Concentration (µM) | Cell Viability (%) | Reference |
| 4a | LoVo | Colon | 24 | 6.25 | 82.54 | [5] |
| 4a | LoVo | Colon | 24 | 50 | 69.13 | [5] |
| 4d | LoVo | Colon | 24 | 50 | 45.81 | [5] |
| 4b | LoVo | Colon | 24 | 6.25 | 85.94 | [5] |
| 4j | LoVo | Colon | 24 | 6.25 | 89.78 | [5] |
Experimental Protocols
This protocol is adapted from the Huisgen [3 + 2] cycloaddition method for synthesizing novel pyrrole derivatives.[5][7]
Figure 2: General workflow for the synthesis of pyrrole derivatives.
Protocol:
-
A mixture of the appropriate benzimidazolium bromide derivative (3 mmol) and the acetylenic dipolarophile (3.8 mmol) is prepared in 1,2-epoxybutane (22.5 mL).[5]
-
The reaction mixture is refluxed with constant stirring for approximately 48 hours, during which a precipitate typically forms.[5]
-
After the reaction is complete, the solvent is evaporated under reduced pressure.[5]
-
The resulting residue is purified by column chromatography using alumina as the stationary phase and dichloromethane as the eluent.[5]
-
The purified product is then recrystallized from a suitable alcohol to obtain colorless crystals of the final pyrrole derivative.[5]
-
The structure of the synthesized compound is confirmed using elemental analysis and spectral techniques (IR, 1H-NMR, 13C-NMR).[7]
This protocol outlines a colorimetric method to assess the cytotoxic activity of pyrrole derivatives on cancer cell lines.[5]
-
Cell Seeding: Plate human adenocarcinoma cells (e.g., LoVo, MCF-7, SK-OV-3) in 96-well plates at a density of 5x10³ cells/well and incubate for 24 hours to allow for cell attachment.[5][7]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrrole compounds (e.g., 6.25 µM to 50 µM) for 24 and 48 hours.[5]
-
MTS Reagent Addition: Following the incubation period, add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to convert the MTS tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells. This data can be used to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
Pyrrole Derivatives as Antimicrobial Agents
Pyrrole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[8][9] The pyrrole ring is found in natural antibiotics like pyrrolnitrin and serves as a scaffold for synthetic compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungi.[9][10]
Spectrum of Activity
Substituted pyrroles and fused heterocyclic systems like pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial properties.[8] Structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrrole ring significantly influence the antimicrobial potency.[6] For example, certain pyrrole benzamide derivatives have shown potent activity against Staphylococcus aureus and have been investigated as inhibitors of the enoyl-acyl carrier protein reductase (InhA).[6]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The efficacy of antimicrobial agents is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Standard | MIC (µg/mL) | Reference |
| Pyrrole Benzamide Derivatives | Staphylococcus aureus | Ciprofloxacin (MIC = 2) | 3.12 - 12.5 | [6] |
| Pyrrole Benzamide Derivatives | Escherichia coli | Ciprofloxacin (MIC = 2) | >12.5 | [6] |
| Pyrrole Derivatives (General) | Mycobacterium tuberculosis | Isoniazid | 5 | [11][12] |
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is a standard method for determining the MIC of a compound against bacterial strains.
References
- 1. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]
- 3. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of certain pyrrole derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities | Bentham Science [eurekaselect.com]
- 10. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 11. Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Natural Products Incorporating the 2-(2-Formyl-1H-pyrrol-1-yl)acetate Moiety
For Researchers, Scientists, and Drug Development Professionals
While direct applications of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate in the total synthesis of natural products are not extensively documented in readily available literature, the core structural motif of an N-substituted 2-formylpyrrole with an acetic acid or ester side chain is a key feature in several bioactive natural products. These are often formed through Maillard-type reactions. This document provides detailed application notes and protocols for the synthesis of natural products containing this essential framework, focusing on key synthetic strategies like the Maillard reaction and Paal-Knorr synthesis.
Introduction
The 2-formylpyrrole moiety is a common feature in a variety of natural products, many of which arise from the non-enzymatic browning or Maillard reaction between amines and reducing sugars.[1][2][3] These compounds exhibit a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The N-acetic acid or ester substituent, in particular, often originates from the reaction with amino acids or their derivatives. This document outlines synthetic approaches to natural products bearing this structural unit, providing protocols for key transformations.
Key Synthetic Strategies
The construction of the N-substituted 2-formylpyrrole core is central to the synthesis of this class of natural products. The two primary methods employed are the Maillard reaction and the Paal-Knorr pyrrole synthesis.
Maillard Reaction
The Maillard reaction is a complex cascade of reactions that occurs when an amino acid is heated with a reducing sugar.[1][2] In the context of synthesizing the 2-(2-formyl-1H-pyrrol-1-yl)acetate moiety, a glycine derivative would react with a sugar or a sugar-derived dicarbonyl compound.
A simplified workflow for a Maillard-type synthesis is depicted below:
Caption: General workflow for Maillard reaction synthesis.
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr synthesis provides a more controlled and often higher-yielding route to substituted pyrroles. This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an amino acid ester like methyl glycinate.
A schematic of the Paal-Knorr synthesis is shown below:
Caption: Workflow for Paal-Knorr pyrrole synthesis.
Application in Natural Product Synthesis
Synthesis of Pyrraline Analogs
Pyrraline, ε-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)-L-norleucine, is a well-known advanced Maillard reaction product. While not containing a simple N-acetic acid moiety, its synthesis demonstrates the principles applicable to the target structure. A simplified synthesis of the pyrraline core can be achieved by reacting a protected lysine derivative with a suitable sugar derivative.[4]
Table 1: Synthesis of a Pyrraline Precursor [4]
| Step | Reactants | Reagents & Conditions | Product | Yield (%) |
| 1 | Nα-t-butyloxycarbonyl-L-lysine, 3-deoxy-D-erythro-hexos-2-ulose | Heat (70°C), 2 h, dry state | Nα-t-butyloxycarbonyl pyrraline | 31 |
| 2 | Nα-t-butyloxycarbonyl pyrraline | Acetic acid | Pyrraline | High |
Synthesis of Pyrrovobasine
The total synthesis of the indole alkaloid pyrrovobasine features the late-stage introduction of a pyrraline-like structure.[5][6] This highlights a strategy where the sensitive 2-formylpyrrole moiety is constructed towards the end of a complex synthesis. The key step involves the condensation of an amine with a pyranone derivative under weakly acidic conditions.[6]
Table 2: Key Step in the Synthesis of the Pyrraline Moiety in Pyrrovobasine [5][6]
| Reactant 1 | Reactant 2 | Conditions | Product |
| Advanced tryptamine intermediate | Dihydropyranone derivative | Weakly acidic | Pyrraline-containing tetracyclic core |
Experimental Protocols
The following are representative protocols for the key reactions involved in the synthesis of N-substituted 2-formylpyrroles, adapted from literature procedures for analogous compounds.
Protocol 1: General Procedure for Maillard-type Synthesis of an N-substituted 2-Formylpyrrole
This protocol is a generalized procedure based on the principles of the Maillard reaction for forming the core structure.
Materials:
-
Amino acid (e.g., glycine), 1 equivalent
-
Reducing sugar (e.g., glucose), 1 equivalent
-
Solvent (e.g., water or ethanol)
-
Heating apparatus (e.g., oil bath)
-
Round-bottom flask
-
Condenser
-
Stirring apparatus
Procedure:
-
Dissolve the amino acid and the reducing sugar in the chosen solvent in a round-bottom flask equipped with a condenser and a stir bar.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction time can vary from several hours to days, depending on the specific substrates and solvent.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-formylpyrrole.
Protocol 2: Paal-Knorr Synthesis of a Methyl 2-(pyrrol-1-yl)acetate Derivative
This protocol describes a general method for the synthesis of an N-substituted pyrrole, which can then be formylated.
Materials:
-
2,5-Hexanedione (or other 1,4-dicarbonyl compound), 1 equivalent
-
Methyl glycinate hydrochloride, 1 equivalent
-
Base (e.g., sodium acetate), 1 equivalent
-
Solvent (e.g., ethanol)
-
Round-bottom flask
-
Condenser
-
Stirring apparatus
Procedure:
-
To a solution of 2,5-hexanedione in ethanol in a round-bottom flask, add methyl glycinate hydrochloride and sodium acetate.
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the solvent in vacuo.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate.
Protocol 3: Vilsmeier-Haack Formylation of an N-substituted Pyrrole
This protocol details the introduction of the formyl group at the C2 position of the pyrrole ring.
Materials:
-
N-substituted pyrrole (from Protocol 2), 1 equivalent
-
Phosphorus oxychloride (POCl₃), 1.1 equivalents
-
N,N-Dimethylformamide (DMF)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, cool a solution of DMF to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride dropwise to the cooled DMF with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the N-substituted pyrrole in DMF dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Pour the reaction mixture into a beaker of crushed ice and saturated aqueous sodium bicarbonate solution.
-
Stir the mixture until the ice has melted, and then extract with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography to afford the desired this compound derivative.
Conclusion
While the direct use of this compound in natural product synthesis is not widely reported, the synthesis of the core N-substituted 2-formylpyrrole structure is achievable through well-established methods like the Maillard reaction and the Paal-Knorr synthesis followed by formylation. The protocols provided herein offer a foundation for researchers to construct this important pharmacophore and explore its incorporation into more complex, biologically active molecules. Further research into the synthetic utility of pre-formed building blocks like this compound could open new avenues for the efficient synthesis of this class of natural products.
References
- 1. The Maillard reaction and Amadori rearrangement [biosyn.com]
- 2. Maillard reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 4. Synthesis of pyrraline reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short, Scalable Access to Pyrrovobasine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Protocol for Wittig Reaction on N-substituted Pyrrole-2-carboxaldehydes
Application Note: The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of carbon-carbon double bonds, converting aldehydes or ketones into alkenes. This protocol provides a detailed procedure for the application of the Wittig reaction to N-substituted pyrrole-2-carboxaldehydes, a class of compounds of significant interest in medicinal chemistry and materials science. The reaction's outcome, particularly in terms of yield and stereoselectivity, is influenced by the nature of the N-substituent on the pyrrole ring and the choice of the Wittig reagent (stabilized or non-stabilized ylides).
Introduction
The Wittig reaction involves the reaction of a phosphorus ylide (a Wittig reagent) with a carbonyl compound. For N-substituted pyrrole-2-carboxaldehydes, this reaction provides a straightforward route to N-substituted 2-vinylpyrroles. The electronic nature of the N-substituent can influence the reactivity of the aldehyde and the stability of the resulting vinylpyrrole. Electron-withdrawing groups on the nitrogen atom can enhance the stability of the product, while electron-donating groups may lead to less stable products that could be prone to decomposition, for example, during purification.
This protocol will cover two main variations of the Wittig reaction:
-
Reaction with a non-stabilized ylide (e.g., methylenetriphenylphosphorane) to typically yield the Z-alkene.
-
Reaction with a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) which predominantly affords the E-alkene.[1][2]
Additionally, the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate carbanions, is a valuable alternative that often provides excellent E-selectivity and easier purification.[1]
Reaction Mechanism and Stereoselectivity
The Wittig reaction proceeds through a [2+2] cycloaddition mechanism between the ylide and the aldehyde to form an oxaphosphetane intermediate. This intermediate then decomposes to the alkene and triphenylphosphine oxide. The stereochemical outcome of the reaction is largely determined by the stability of the ylide.
-
Non-stabilized ylides (where the group attached to the ylidic carbon is alkyl or H) react rapidly and irreversibly, typically leading to the Z-alkene as the major product.
-
Stabilized ylides (where the group attached to the ylidic carbon is an electron-withdrawing group like an ester or ketone) react more slowly and the reaction can be reversible, which allows for thermodynamic control, leading to the more stable E-alkene as the major product.[1][2]
Experimental Protocols
Protocol 1: General Procedure for Wittig Reaction with a Non-Stabilized Ylide (e.g., Methyltriphenylphosphonium bromide)
This protocol describes the in situ generation of the non-stabilized ylide followed by the reaction with an N-substituted pyrrole-2-carboxaldehyde.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) or Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
N-substituted pyrrole-2-carboxaldehyde
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc) or Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add methyltriphenylphosphonium bromide (1.1 - 1.5 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.0 - 1.4 equivalents) or t-BuOK (1.1 - 1.5 equivalents) portion-wise.
-
Stir the resulting orange-red mixture at 0 °C for 1 hour to ensure complete ylide formation.
-
-
Wittig Reaction:
-
Cool the ylide solution to -78 °C using a dry ice/acetone bath.
-
Dissolve the N-substituted pyrrole-2-carboxaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution via syringe.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).
-
Protocol 2: General Procedure for Wittig Reaction with a Stabilized Ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
This protocol describes the reaction of a commercially available, stable ylide with an N-substituted pyrrole-2-carboxaldehyde.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
N-substituted pyrrole-2-carboxaldehyde
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Hexanes
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the N-substituted pyrrole-2-carboxaldehyde (1.0 equivalent) and (carbethoxymethylene)triphenylphosphorane (1.1 - 1.5 equivalents).
-
Add anhydrous DCM or toluene.
-
-
Wittig Reaction:
-
Stir the reaction mixture at room temperature or gentle reflux (e.g., 40-80 °C) for 4-24 hours. Monitor the reaction progress by TLC. For less reactive aldehydes, heating may be necessary.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Add hexanes to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a pad of silica gel, washing with additional hexanes or a hexane/ethyl acetate mixture.
-
Concentrate the filtrate under reduced pressure.
-
If necessary, further purify the product by flash column chromatography.
-
Data Presentation
The following table summarizes expected outcomes for the Wittig reaction on various N-substituted pyrrole-2-carboxaldehydes based on literature precedents for similar substrates.
| N-Substituent | Wittig Reagent | Product | Expected Yield (%) | Expected Stereoselectivity (E:Z) |
| Benzyl | Methyltriphenylphosphonium bromide / n-BuLi | N-Benzyl-2-vinylpyrrole | 60-80 | Predominantly Z |
| Phenyl | Methyltriphenylphosphonium bromide / t-BuOK | N-Phenyl-2-vinylpyrrole | 50-70 | Predominantly Z |
| Boc | Methyltriphenylphosphonium bromide / n-BuLi | N-Boc-2-vinylpyrrole | 70-90 | Predominantly Z |
| Tosyl | Methyltriphenylphosphonium bromide / n-BuLi | N-Tosyl-2-vinylpyrrole | 75-95 | Predominantly Z |
| Benzyl | (Carbethoxymethylene)triphenylphosphorane | Ethyl (E)-3-(N-benzyl-pyrrol-2-yl)acrylate | 80-95 | >95:5 |
| Phenyl | (Carbethoxymethylene)triphenylphosphorane | Ethyl (E)-3-(N-phenyl-pyrrol-2-yl)acrylate | 70-90 | >95:5 |
| Boc | (Carbethoxymethylene)triphenylphosphorane | Ethyl (E)-3-(N-Boc-pyrrol-2-yl)acrylate | 85-98 | >95:5 |
| Tosyl | Triethyl phosphonoacetate / NaH (HWE) | Ethyl (E)-3-(N-tosyl-pyrrol-2-yl)acrylate | 80-95 | >98:2 |
Visualizations
Wittig Reaction Mechanism
Caption: Mechanism of the Wittig reaction.
Experimental Workflow
Caption: Experimental workflow for the Wittig reaction.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate by Column Chromatography
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the purification of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate using column chromatography. It is intended for researchers, scientists, and drug development professionals familiar with general laboratory techniques.
Experimental Protocol: Column Chromatography
This section details the methodology for the purification of this compound.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (230-400 mesh)[1]
-
n-Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for visualization
-
Rotary evaporator
2. Preparation of the Stationary Phase (Slurry Packing Method):
-
Determine the amount of silica gel required (typically 50-100 times the weight of the crude sample).
-
In a beaker, prepare a slurry of the silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Ensure the column is vertically clamped. Pour the slurry into the column, allowing the solvent to drain slowly. Gently tap the column to ensure even packing and remove air bubbles.
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the dissolved sample onto the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
4. Elution and Fraction Collection:
-
Begin elution with a low-polarity solvent system (e.g., 5-10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (gradient elution) to facilitate the separation of compounds with different polarities. For instance, you can increase the ethyl acetate concentration in hexane in steps (e.g., 10%, 20%, 30%).
-
Collect fractions in separate tubes. The size of the fractions will depend on the column size and the separation efficiency.
-
Monitor the separation by spotting the collected fractions on a TLC plate.
5. Analysis and Product Isolation:
-
Develop the TLC plates in an appropriate solvent system (the same or slightly more polar than the elution solvent).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure desired product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
Data Presentation: Purification Parameters
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | A standard choice for the purification of many organic compounds, including pyrrole derivatives.[1] |
| Mobile Phase (Eluent) | n-Hexane/Ethyl Acetate Gradient | Start with a low percentage of ethyl acetate (e.g., 5-10%) and gradually increase the polarity for effective separation. |
| TLC Monitoring | Silica Gel 60 F254 plates | Use the same solvent system as the column or a slightly more polar one for better visualization of spots. |
| Visualization | UV light | The pyrrole ring system is typically UV active. |
Troubleshooting Guide
Question: My compound is not moving from the baseline on the TLC plate, even with a relatively polar solvent system. What should I do?
Answer: If your compound, this compound, remains at the baseline, it indicates that the eluent is not polar enough. You can try the following:
-
Increase the polarity of the eluent: Gradually increase the percentage of ethyl acetate in hexane. If that is not sufficient, you can try a more polar solvent system, such as dichloromethane/methanol.
-
Consider compound stability: Highly polar compounds can sometimes interact strongly with the acidic silica gel, leading to poor mobility. While formyl pyrroles are generally stable, extreme conditions should be avoided.
Question: The separation between my desired product and an impurity is very poor, with overlapping spots on the TLC. How can I improve the resolution?
Answer: Poor resolution can be addressed by:
-
Optimizing the solvent system: A shallower gradient during column chromatography can improve separation. Experiment with different solvent systems on a TLC plate to find one that provides better separation between your product and the impurity.
-
Using a longer column: A longer column provides more surface area for the separation to occur.
-
Reducing the fraction size: Collecting smaller fractions can help to isolate the pure compound from the overlapping region.
Question: I see streaking of my compound on the TLC plate. What does this mean and how can I fix it?
Answer: Streaking on a TLC plate often indicates that the sample is overloaded or that the compound is interacting too strongly with the silica gel. To resolve this:
-
Dilute your sample: Ensure that the sample spotted on the TLC plate is not too concentrated.
-
Add a small amount of a polar solvent: Adding a small amount of a more polar solvent like methanol or a few drops of acetic acid to your eluent can sometimes reduce streaking by competing for active sites on the silica gel.
Question: After running the column, my yield of the purified product is very low. Where could my compound have gone?
Answer: Low recovery can be due to several factors:
-
Compound still on the column: If the eluent was not polar enough, your compound may still be adsorbed to the silica gel. Try flushing the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to see if you can recover more material.
-
Decomposition on silica gel: Some sensitive compounds can decompose on the acidic surface of silica gel. While this compound is expected to be reasonably stable, prolonged exposure to silica can be detrimental. Running the column more quickly can help.
-
Co-elution with impurities: If the separation was not optimal, your product might be in fractions you discarded as impure. Re-examine your TLC analysis of all fractions.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound?
A1: A good starting point for TLC analysis would be a 20-30% ethyl acetate in hexane solution. This should provide a good initial indication of the compound's polarity and help in optimizing the solvent system for column chromatography.
Q2: How can I tell which spot on my TLC plate is the desired product?
A2: If you have a sample of the starting material, you can spot it on the TLC plate alongside your reaction mixture. The product spot should have a different Rf value. Generally, the product, this compound, will be more polar than simple pyrrole starting materials due to the presence of the formyl and acetate groups.
Q3: Is it necessary to use a gradient elution for this purification?
A3: While an isocratic (single solvent system) elution might work if the impurities are significantly different in polarity from your product, a gradient elution is generally recommended. It allows for a more efficient separation of a wider range of compounds and can save time and solvent.
Q4: Can I use other stationary phases besides silica gel?
A4: Yes, other stationary phases like alumina could potentially be used. However, silica gel is the most common and generally effective stationary phase for this type of compound. The choice of stationary phase will also necessitate re-optimization of the mobile phase.
Experimental Workflow
References
Technical Support Center: Alkylation of 2-Formylpyrrole
Welcome to the technical support center for the alkylation of 2-formylpyrrole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the alkylation of 2-formylpyrrole?
A1: The alkylation of 2-formylpyrrole can lead to several side products, primarily arising from the ambident nucleophilic character of the pyrrolide anion and the reactivity of the formyl group. The most common side products include:
-
C-Alkylated Isomers: Besides the desired N-alkylation, alkylation can occur at the carbon atoms of the pyrrole ring, leading to the formation of 3-alkyl, 4-alkyl, and 5-alkyl-2-formylpyrrole isomers. The electron-withdrawing nature of the formyl group at the 2-position generally favors N-alkylation over C-alkylation.
-
Over-alkylation Products: Multiple alkyl groups can be introduced onto the pyrrole ring, resulting in di- or even tri-alkylated products, especially if an excess of the alkylating agent is used or if the reaction conditions are harsh.
-
Polymerization Products: Under acidic conditions, 2-formylpyrrole is known to polymerize. While alkylation is typically performed under basic conditions, localized acidity can lead to the formation of insoluble polymeric materials.
-
Aldol Condensation Products: In the presence of strong bases, the formyl group of 2-formylpyrrole can undergo self-condensation or react with other enolizable species in an aldol-type reaction, leading to dimeric or other condensation products.
-
Dimerization of Pyrrole Species: Under certain N-alkylation conditions, dimerization of pyrrole species has been observed, although the precise mechanisms are not always well-elucidated.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the alkylation of 2-formylpyrrole.
Problem 1: Low yield of the desired N-alkylated product and a mixture of C-alkylated isomers.
Possible Causes:
-
Inappropriate Base: The choice of base significantly influences the N- versus C-alkylation ratio. Harder cations (e.g., Li⁺) tend to favor C-alkylation, while softer cations (e.g., K⁺, Cs⁺) or the use of phase-transfer catalysts generally promote N-alkylation.
-
Solvent Effects: The polarity and coordinating ability of the solvent can affect the reactivity of the pyrrolide anion. Aprotic polar solvents like DMF or DMSO often favor N-alkylation.
-
Reactive Alkylating Agent: Highly reactive alkylating agents may be less selective, leading to a mixture of products.
Solutions:
-
Optimize the Base:
-
Use weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or organolithium reagents.
-
Employ phase-transfer catalysis (PTC) conditions, for example, using a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) with aqueous NaOH.
-
-
Choose the Right Solvent:
-
Utilize aprotic polar solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
The use of ionic liquids has also been shown to promote regioselective N-alkylation of pyrroles.[1]
-
-
Select the Appropriate Alkylating Agent:
-
For simple alkylations (e.g., methylation), less reactive agents like dimethyl carbonate can offer higher selectivity for N-alkylation, especially for electron-deficient pyrroles.[2]
-
Experimental Protocol for Selective N-Alkylation:
This protocol is designed to favor the formation of the N-alkylated product.
| Reagent/Parameter | Recommendation |
| 2-Formylpyrrole | 1 equivalent |
| Alkylating Agent | 1.1 - 1.5 equivalents |
| Base | K₂CO₃ (2-3 equivalents) or Cs₂CO₃ (1.5-2 equivalents) |
| Solvent | Anhydrous DMF or DMSO |
| Temperature | Room temperature to 60 °C |
| Reaction Time | 12 - 24 hours (monitor by TLC) |
Procedure:
-
To a solution of 2-formylpyrrole in anhydrous DMF, add the base (e.g., K₂CO₃).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent dropwise to the suspension.
-
Heat the reaction to the desired temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
DOT Diagram: Factors Influencing N- vs. C-Alkylation
Caption: Factors influencing the regioselectivity of 2-formylpyrrole alkylation.
Problem 2: Formation of an insoluble, dark-colored precipitate during the reaction.
Possible Cause:
-
Polymerization: This is often due to the presence of acidic impurities or the generation of acidic conditions during the reaction. 2-Formylpyrrole is known to be sensitive to acid, leading to polymerization.
Solutions:
-
Ensure Anhydrous and Basic Conditions:
-
Use freshly dried solvents and reagents.
-
Ensure a sufficient excess of a solid base (like K₂CO₃ or Cs₂CO₃) is present throughout the reaction to neutralize any acidic byproducts (e.g., HX from an alkyl halide).
-
-
Purify Starting Materials:
-
Ensure the 2-formylpyrrole and the alkylating agent are free from acidic impurities.
-
DOT Diagram: Workflow to Avoid Polymerization
Caption: Experimental workflow to minimize polymerization.
Problem 3: Formation of high molecular weight side products, possibly from aldol condensation.
Possible Cause:
-
Strong Base: The use of very strong bases (e.g., LDA, n-BuLi) can deprotonate the carbon alpha to the formyl group or the formyl proton itself, leading to the formation of an enolate or an equivalent reactive species. This can then participate in aldol-type condensation reactions with another molecule of 2-formylpyrrole.
Solutions:
-
Avoid Strong, Non-hindered Bases: Use milder, inorganic bases like K₂CO₃ or Cs₂CO₃. If a stronger base is required, a hindered base might be more selective for N-deprotonation.
-
Control Temperature: Running the reaction at lower temperatures can help to minimize side reactions, including aldol condensation.
DOT Diagram: Aldol Condensation as a Side Reaction Pathway
Caption: Competing pathways of deprotonation leading to desired alkylation or side aldol reaction.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always exercise their own professional judgment and adhere to all applicable safety protocols in the laboratory.
References
Technical Support Center: A Guide to Preventing Tar Formation in Pyrrole Synthesis from Sugars
For researchers, scientists, and professionals in drug development, the synthesis of pyrroles from readily available sugars is a valuable transformation. However, this process is often plagued by the formation of tar, a complex mixture of polymeric byproducts, which significantly reduces the yield and complicates the purification of the desired pyrrole. This technical support center provides troubleshooting guidance and frequently asked questions to help you navigate and optimize your pyrrole synthesis, minimizing tar formation and maximizing your success.
Frequently Asked questions (FAQs)
Q1: What is the primary cause of tar formation during pyrrole synthesis from sugars?
A1: The primary culprit behind tar formation is the Maillard reaction. This complex cascade of non-enzymatic browning reactions occurs between the carbonyl group of the reducing sugar (e.g., glucose, fructose, xylose) and the amino group of the amine source (e.g., ammonia, primary amines). While an early stage of this reaction is necessary to form the intermediates for pyrrole synthesis, advanced stages lead to the formation of high molecular weight, colored polymers known as melanoidins, which constitute the undesirable tar.
Q2: How do reaction conditions influence tar formation?
A2: Several reaction parameters critically influence the extent of tar formation:
-
Temperature: Higher temperatures accelerate the Maillard reaction, leading to increased tar formation.
-
pH: The pH of the reaction medium plays a complex role. While weakly acidic conditions can catalyze the desired cyclization to form the pyrrole ring, highly acidic or basic conditions can promote different pathways of the Maillard reaction that lead to excessive polymerization.
-
Reaction Time: Prolonged reaction times, especially at elevated temperatures, allow the Maillard reaction to proceed to its later stages, resulting in more significant tar formation.
-
Concentration of Reactants: High concentrations of sugars and amines can increase the rate of intermolecular reactions that lead to polymer formation.
Q3: What are the most effective strategies to minimize tar formation?
A3: Minimizing tar formation hinges on carefully controlling the reaction conditions to favor the kinetic pathway leading to the pyrrole over the thermodynamic sink of melanoidin formation. Key strategies include:
-
Temperature Control: Employing the lowest effective temperature for the cyclization reaction is crucial. Stepwise heating or the use of microwave irradiation can provide better temperature control and shorten reaction times.
-
pH Optimization: The use of mild acidic catalysts, such as oxalic acid, can promote the desired cyclization while minimizing unwanted side reactions. The optimal pH should be determined experimentally for each specific sugar-amine combination.
-
Solvent Selection: The choice of solvent can influence the reaction pathways. For instance, using a solvent like dimethyl sulfoxide (DMSO) can facilitate the reaction at lower temperatures.
-
Use of Catalysts: Certain catalysts can selectively promote the formation of the 1,4-dicarbonyl intermediate required for the Paal-Knorr type cyclization, thereby channeling the reaction towards the desired pyrrole.
-
Microwave-Assisted Synthesis: This technique allows for rapid and uniform heating, which can significantly reduce reaction times and, consequently, the formation of tar byproducts.[1][2][3][4]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Excessive tar formation, low to no pyrrole yield. | Reaction temperature is too high, leading to rapid polymerization. | Lower the reaction temperature and consider a stepwise heating profile. Monitor the reaction progress closely using techniques like TLC or GC-MS to stop the reaction once the product is formed. |
| Prolonged reaction time. | Reduce the reaction time. Perform a time-course study to identify the optimal reaction duration. | |
| Incorrect pH of the reaction mixture. | Optimize the pH using a mild acid catalyst. Perform small-scale experiments at different pH values to find the sweet spot for pyrrole formation. | |
| Reaction mixture turns dark brown or black immediately upon heating. | The initial stage of the Maillard reaction is too rapid. | Consider adding the amine source slowly to the heated sugar solution to control the initial reaction rate. Diluting the reactants may also help. |
| Presence of metallic impurities that catalyze the Maillard reaction. | Ensure the use of high-purity reagents and clean glassware. | |
| Difficulty in isolating the pyrrole product from the tarry residue. | High viscosity and complex nature of the tar. | Optimize the reaction to minimize tar formation in the first place. For purification, consider solvent extraction with a series of solvents of varying polarity. Column chromatography on silica gel or alumina can also be effective, but may require careful selection of the eluent system. |
| Formation of furan derivatives as the major side product. | Reaction conditions are too acidic (pH < 3). | Increase the pH of the reaction mixture to weakly acidic or neutral conditions. The Paal-Knorr synthesis can yield furans under strongly acidic conditions.[5] |
Quantitative Data Summary
The yield of N-substituted pyrroles can be significantly influenced by the choice of catalyst. The following table summarizes the effect of different commercially available alumina catalysts on the yield of 2,5-dimethyl-1-(4-tolyl)-1H-pyrrole from the Paal-Knorr reaction of acetonylacetone with 4-toluidine.
| Catalyst | Yield of Pyrrole (%) |
| CATAPAL C-1 | 58 |
| CATALOX Sba-90 | 64 |
| CATALOX Sba-200 | 46 |
| CATAPAL 200 | 96 |
Data sourced from a study on the Paal-Knorr synthesis of N-substituted pyrroles catalyzed by aluminas.[6] This data highlights the critical role of the catalyst in optimizing pyrrole synthesis. While this example uses a 1,4-dicarbonyl compound, similar catalytic strategies can be applied to the synthesis from sugars by promoting the in-situ formation of the dicarbonyl intermediate.
Experimental Protocols
Protocol 1: Mild Maillard Variant for the Synthesis of N-Substituted 5-(hydroxymethyl)pyrrole-2-carbaldehydes
This protocol is adapted from a reported method for the practical conversion of carbohydrates into pyrrole derivatives with reduced tar formation.
Materials:
-
Carbohydrate (e.g., D-glucose, D-xylose)
-
Primary amine (e.g., glycine methyl ester hydrochloride)
-
Oxalic acid
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask, dissolve the carbohydrate (1 equivalent) and the primary amine (1.1 equivalents) in DMSO.
-
Add a catalytic amount of oxalic acid (0.1 equivalents) to the mixture.
-
Heat the reaction mixture to 90 °C with stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted pyrrole.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of N-Substituted Pyrroles
This protocol provides a general guideline for a rapid, microwave-assisted synthesis, which can significantly reduce tar formation by minimizing reaction time.[1][2][3]
Materials:
-
1,4-Dicarbonyl compound (or a precursor that can form it in situ from a sugar)
-
Primary amine
-
Catalyst (e.g., a mild Lewis acid or a solid acid catalyst)
-
Solvent (if necessary, though solvent-free conditions are often possible)
Procedure:
-
In a microwave-safe reaction vessel, combine the 1,4-dicarbonyl compound (1 equivalent), the primary amine (1.2 equivalents), and the catalyst.
-
If using a solvent, add it to the vessel.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 10-30 minutes).[2] The optimal time and temperature should be determined experimentally.
-
After the reaction is complete, cool the vessel to room temperature.
-
Work up the reaction mixture as described in Protocol 1 (extraction and purification).
Visualizing the Pathways
To better understand the chemical transformations and the logical flow of the experimental process, the following diagrams are provided.
Caption: Competing pathways in pyrrole synthesis from sugars.
Caption: Workflow for optimizing pyrrole synthesis and minimizing tar.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-assisted organic synthesis of pyrroles (Review) [pharmacia.pensoft.net]
- 3. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Paal-Knorr pyrrole synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the Paal-Knorr pyrrole synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate Catalyst: The chosen acid catalyst (Brønsted or Lewis) may not be effective for the specific substrates.[1] 2. Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to degradation of starting materials or the pyrrole product.[1][2] 3. Low Reactivity of Amine: Aromatic amines with electron-withdrawing groups or sterically hindered amines may exhibit lower nucleophilicity.[3] 4. Poor Solubility of Reactants: Inadequate dissolution of the 1,4-dicarbonyl compound or the amine in the chosen solvent. | 1. Catalyst Screening: Experiment with a range of catalysts. Mild Lewis acids like Sc(OTf)₃ or heterogeneous catalysts such as silica-supported sulfuric acid can be effective.[1][4] For a greener approach, consider using solid organic acids like citric acid under mechanochemical conditions.[5] 2. Milder Conditions: Employ microwave irradiation to reduce reaction times and potentially lower the required temperature.[6][7][8] Alternatively, explore solvent-free conditions at room temperature, which have been shown to be effective in some cases.[9][10][11] 3. Increase Amine Equivalents: Using an excess of the primary amine can help drive the reaction to completion.[12] 4. Solvent Optimization: Select a solvent that ensures the solubility of both reactants. In some cases, ionic liquids can serve as both the solvent and catalyst.[2][13] Water has also been successfully used as a green solvent for certain substrates. |
| Formation of Side Products/Complex Mixture | 1. Furan Formation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo self-cyclization to form a furan byproduct.[1][12] 2. Polymerization: Pyrroles, especially N-unsubstituted ones, can be sensitive to strong acids and may polymerize. 3. Incomplete Reaction: The presence of starting materials and intermediates in the final product mixture. | 1. Control Acidity: Use weakly acidic conditions, such as acetic acid, to favor pyrrole formation.[12] Avoid strong mineral acids if furan formation is observed. 2. Use of Protective Groups: For unstable N-unsubstituted pyrroles, consider in-situ protection after formation.[14] 3. Monitor Reaction Progress: Use thin-layer chromatography (TLC) or other analytical techniques to monitor the consumption of starting materials and optimize the reaction time to prevent the formation of degradation products. |
| Difficult Purification | 1. Co-elution of Product and Byproducts: Similar polarities of the desired pyrrole and any side products can make chromatographic separation challenging. 2. Product Instability on Silica Gel: Some pyrrole derivatives may be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. | 1. Recrystallization: If the product is a solid, recrystallization from an appropriate solvent system can be an effective purification method. 2. Alternative Chromatography: Consider using neutral or basic alumina for column chromatography if product degradation on silica gel is suspected. 3. Distillation: For volatile pyrroles, distillation under reduced pressure can be a viable purification technique. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Paal-Knorr pyrrole synthesis?
A1: The reaction proceeds through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[12] The mechanism involves the initial formation of a hemiaminal, followed by a cyclization step and subsequent dehydration to yield the pyrrole ring.[14] The ring formation is generally the rate-determining step.[3]
Q2: How do I choose the right catalyst for my reaction?
A2: The choice of catalyst depends on the reactivity of your substrates. For simple, reactive amines and dicarbonyls, a weak acid like acetic acid may be sufficient.[12] For less reactive substrates, more potent catalysts such as Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) or solid-supported acids (e.g., silica sulfuric acid) can be beneficial.[1][3] It is often necessary to screen a few catalysts to find the optimal one for a specific transformation.
Q3: Can I run the Paal-Knorr synthesis without a solvent?
A3: Yes, solvent-free conditions have been successfully employed for the Paal-Knorr synthesis, often providing benefits such as shorter reaction times, higher yields, and easier work-up.[9][10][11] These reactions can be performed at room temperature or with gentle heating.
Q4: What are the advantages of using microwave irradiation for this synthesis?
A4: Microwave-assisted Paal-Knorr synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods.[6][7][8] This technique allows for rapid and uniform heating of the reaction mixture.
Q5: My starting amine is expensive. Can I use stoichiometric amounts?
A5: While using an excess of the amine is common to drive the reaction to completion, it is possible to use stoichiometric amounts, especially with more reactive 1,4-dicarbonyl compounds.[12] However, this may require longer reaction times or a more active catalyst to achieve a good yield. Careful optimization of the reaction conditions is recommended.
Experimental Protocols
General Protocol for Paal-Knorr Pyrrole Synthesis under Conventional Heating
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 equiv).
-
Add the chosen solvent (e.g., ethanol, acetic acid, or toluene).
-
Add the primary amine or ammonia source (1.0-1.2 equiv).
-
Add the acid catalyst (e.g., acetic acid, p-toluenesulfonic acid, or a Lewis acid) in a catalytic amount (typically 1-10 mol%).
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
General Protocol for Microwave-Assisted Paal-Knorr Pyrrole Synthesis
-
In a microwave process vial, combine the 1,4-dicarbonyl compound (1.0 equiv), the primary amine (1.0-1.2 equiv), the solvent, and the catalyst.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature and time. The optimal conditions will need to be determined experimentally.
-
After the reaction is complete, cool the vial to room temperature.
-
Work up the reaction mixture as described in the conventional heating protocol and purify the product.[6]
Data Presentation
The following tables summarize the effect of different catalysts and reaction conditions on the yield of the Paal-Knorr pyrrole synthesis, based on literature data.
Table 1: Effect of Catalyst on Pyrrole Synthesis
| 1,4-Dicarbonyl | Amine | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | CATAPAL 200 (alumina) | None | 60 | 45 min | 96 | [15] |
| 2,5-Hexanedione | Benzylamine | Formic Acid | None | Room Temp | 5 min | 95 | [11] |
| 2,5-Hexanedione | Aniline | Sc(OTf)₃ (1 mol%) | None | Room Temp | 10 min | 98 | [4] |
| 2,5-Hexanedione | Aniline | Citric Acid (10 mol%) | None (Ball Mill) | Room Temp | 15 min | 74 | [5] |
| 2,5-Dimethoxytetrahydrofuran | Aniline | Iron(III) chloride | Water | 80 | 2 h | 92 | [13] |
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| 1,4-Dicarbonyl | Amine | Catalyst | Solvent | Method | Temperature (°C) | Time | Yield (%) | Reference |
| Substituted 1,4-diketone | Various amines | Acetic Acid | Ethanol | Conventional | Reflux | 12 h | 40-60 | [6] |
| Substituted 1,4-diketone | Various amines | Acetic Acid | Ethanol | Microwave | 80 | 10 min | 70-90 | [6] |
Visualizations
Logical Workflow for Troubleshooting Low Yield
This diagram outlines a systematic approach to troubleshooting low yields in the Paal-Knorr synthesis.
Caption: Troubleshooting workflow for low product yield.
Decision Pathway for Reaction Condition Selection
This diagram provides a decision-making framework for selecting the initial reaction conditions for a Paal-Knorr synthesis.
Caption: Decision guide for selecting synthesis conditions.
References
- 1. rgmcet.edu.in [rgmcet.edu.in]
- 2. books.rsc.org [books.rsc.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 13. Pyrrole synthesis [organic-chemistry.org]
- 14. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 15. mdpi.com [mdpi.com]
troubleshooting low yield in Vilsmeier-Haack formylation of pyrroles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrroles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for pyrroles?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as pyrroles.[1][2][3] It employs a "Vilsmeier reagent," typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the pyrrole ring.[4][5][6] This reaction is particularly valuable because pyrrole carbaldehydes are versatile precursors for the synthesis of more complex molecules, including natural products and pharmaceuticals.[7][8]
Q2: My Vilsmeier-Haack reaction has a very low yield. What are the most common causes?
Low yields in the Vilsmeier-Haack formylation of pyrroles can stem from several factors:
-
Substrate Reactivity: The electronic nature of substituents on the pyrrole ring is crucial. Electron-withdrawing groups can deactivate the ring, making it less nucleophilic and thus less reactive towards the Vilsmeier reagent.[9] Conversely, electron-donating groups enhance reactivity.[6]
-
Reagent Quality: The Vilsmeier reagent is sensitive to moisture. Using anhydrous DMF and fresh, high-quality POCl₃ is essential for its effective formation. The reagent is typically prepared in situ and used immediately.
-
Reaction Temperature: The reaction temperature is dependent on the substrate's reactivity, with typical ranges from below 0°C to as high as 80°C.[10] For highly reactive pyrroles, low temperatures (e.g., 0°C) are often sufficient, while less reactive substrates may require heating to proceed at a reasonable rate.[8]
-
Stoichiometry: The molar ratio of the pyrrole substrate to the Vilsmeier reagent can significantly impact the yield. An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material.
-
Inefficient Hydrolysis: The final step of the reaction is the hydrolysis of the iminium salt intermediate to the aldehyde.[2][11] Incomplete or improper hydrolysis can lead to a low yield of the desired product. This step is often carried out by adding an aqueous solution of a base, such as sodium acetate or sodium carbonate, to the reaction mixture.[1][4][11]
-
Side Reactions: Under certain conditions, side reactions such as polymerization of the pyrrole starting material or diformylation can occur, leading to a lower yield of the desired mono-formylated product.
Q3: How do substituents on the pyrrole ring affect the position of formylation (regioselectivity)?
The regioselectivity of the Vilsmeier-Haack formylation of pyrroles is influenced by both electronic and steric effects.
-
Electronic Effects: The nitrogen atom in the pyrrole ring is electron-donating, which makes the C2 (α) and C5 (α') positions more electron-rich and generally more susceptible to electrophilic attack than the C3 (β) and C4 (β') positions.[6]
-
Steric Hindrance: Bulky substituents on the nitrogen atom or adjacent carbon atoms can sterically hinder the approach of the Vilsmeier reagent to the α-position, leading to an increased proportion of the β-formylated product.[9][12] For instance, as the size of a 1-alkyl substituent increases, the proportion of the β-isomer also increases.[9]
Q4: Can I use other reagents besides DMF and POCl₃?
Yes, while the combination of DMF and POCl₃ is the most common, the Vilsmeier reagent can be prepared from other N,N-disubstituted formamides and acid chlorides like oxalyl chloride or thionyl chloride.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Deactivated Pyrrole Substrate: Electron-withdrawing groups on the pyrrole ring reduce its nucleophilicity. | Increase the reaction temperature and/or reaction time. Use a larger excess of the Vilsmeier reagent. |
| Poor Quality Vilsmeier Reagent: Moisture can decompose the Vilsmeier reagent. | Use anhydrous DMF and fresh POCl₃. Prepare the reagent in situ under an inert atmosphere (e.g., nitrogen or argon). | |
| Reaction Temperature Too Low: The reaction may be too slow at the chosen temperature for the given substrate. | Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Some less reactive substrates may require heating.[8][10] | |
| Formation of Multiple Products | Diformylation: Highly activated pyrroles may undergo formylation at multiple positions. | Use a smaller excess of the Vilsmeier reagent. Perform the reaction at a lower temperature. |
| Incorrect Regioselectivity: A mixture of α- and β-formylated products is obtained. | The regioselectivity is substrate-dependent. To favor α-formylation, minimize steric hindrance at the N1 and C2 positions. For β-formylation, consider using a pyrrole with a bulky N-substituent.[9][12][13] | |
| Difficult Product Isolation/Workup | Incomplete Hydrolysis: The iminium salt intermediate has not been fully converted to the aldehyde. | Ensure thorough mixing during the aqueous workup. Adjust the pH with a suitable base (e.g., sodium acetate, sodium carbonate) and allow sufficient time for hydrolysis.[1][4] |
| Polymerization/Decomposition: Pyrroles can be unstable under acidic conditions. | Perform the reaction at a low temperature and ensure the workup is done promptly. Neutralize the reaction mixture carefully during workup. |
Data Presentation
Table 1: Effect of N-Substituent on the Yield and Regioselectivity of Vilsmeier-Haack Formylation of Pyrroles
| N-Substituent | Overall Yield (%) | α:β Isomer Ratio |
| H | 75 | 19:1 |
| Methyl | 85 | 4:1 |
| Ethyl | 80 | 2.5:1 |
| Isopropyl | 70 | 1:1 |
| t-Butyl | 60 | 1:4 |
| Phenyl | 93 | 9:1 |
Data synthesized from multiple sources, with ratios being illustrative of the general trend.[9]
Experimental Protocols
Protocol 1: Preparation of the Vilsmeier Reagent
-
To a flask maintained under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C in an ice bath, add anhydrous N,N-dimethylformamide (DMF).
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. The molar ratio of DMF to POCl₃ is typically 1:1.
-
After the addition is complete, allow the mixture to stir at 0°C for a specified time (e.g., 30-60 minutes) to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt). The reagent is typically used immediately in the next step.
Protocol 2: Vilsmeier-Haack Formylation of a Pyrrole Derivative
-
In a separate flask under an inert atmosphere, dissolve the pyrrole substrate in an appropriate anhydrous solvent (e.g., DMF or a chlorinated solvent like 1,2-dichloroethane).[4]
-
Cool the solution of the pyrrole to the desired reaction temperature (e.g., 0°C).
-
Slowly add the freshly prepared Vilsmeier reagent to the solution of the pyrrole with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight, and the temperature may be kept at 0°C or allowed to warm to room temperature, or even heated, depending on the reactivity of the pyrrole.[1][8]
Protocol 3: Workup and Product Isolation
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water to quench the reaction.
-
Hydrolyze the intermediate iminium salt by adding an aqueous solution of a base, such as sodium acetate or sodium carbonate, until the mixture is basic (pH ~9-10).[1] Stir vigorously for a period (e.g., 1-2 hours) to ensure complete hydrolysis.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain the pure formylpyrrole.
Visualizations
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. chemtube3d.com [chemtube3d.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. jk-sci.com [jk-sci.com]
- 11. chemtube3d.com [chemtube3d.com]
- 12. Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Selective Reduction of Formyl vs. Ester Groups in Pyrrole Derivatives
Welcome to the technical support center for the selective reduction of functional groups in pyrrole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for navigating the chemoselective reduction of formyl and ester moieties on a pyrrole core.
Frequently Asked Questions (FAQs)
Q1: Can I selectively reduce a formyl group in the presence of an ester on a pyrrole ring?
A1: Yes, this is a common transformation. The aldehyde (formyl group) is inherently more reactive towards nucleophilic reducing agents than the ester. Sodium borohydride (NaBH₄) is the reagent of choice for this selective reduction. Under controlled conditions, it will reduce the formyl group to a hydroxymethyl group while leaving the ester intact.
Q2: What are the typical conditions for the selective reduction of a formyl group with NaBH₄?
A2: Typically, the reaction is carried out at low temperatures (e.g., 0 °C to room temperature) in a protic solvent like methanol or ethanol. The use of a milder reducing agent and controlled temperature are key to achieving high selectivity.
Q3: How can I selectively reduce an ester group in the presence of a formyl group on a pyrrole ring?
A3: This is more challenging due to the higher reactivity of the formyl group. A direct selective reduction is often not feasible. The most reliable method involves a protection-deprotection strategy. The formyl group is first protected as an acetal, which is stable to the reducing conditions required for the ester reduction. After protecting the aldehyde, the ester can be reduced, followed by deprotection of the acetal to regenerate the formyl group.
Q4: What are the best reducing agents for the ester group once the formyl group is protected?
A4: Stronger reducing agents are needed for the ester reduction. Lithium aluminum hydride (LiAlH₄) is effective but may also reduce the pyrrole ring itself under certain conditions. A more controlled reduction of the ester to the corresponding alcohol can be achieved with diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C). If partial reduction of the ester to an aldehyde is desired, DIBAL-H at -78 °C with stoichiometric control is the standard method.[1][2]
Q5: What are common side reactions to watch out for?
A5: The most common side reaction is over-reduction. With stronger reducing agents like LiAlH₄, both the formyl and ester groups can be reduced to alcohols. Additionally, the pyrrole ring itself can be susceptible to reduction under harsh conditions. Another potential issue is the formation of byproducts from the workup procedure, so careful quenching of the reaction is crucial.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Both formyl and ester groups are reduced when targeting only the formyl group. | 1. The reducing agent is too reactive. 2. The reaction temperature is too high. 3. The reaction was left for too long. | 1. Use a milder reducing agent like NaBH₄. 2. Perform the reaction at a lower temperature (start at 0 °C). 3. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Low yield or no reaction when targeting the formyl group. | 1. The reducing agent is not active enough. 2. Poor solubility of the starting material. | 1. Consider using a modified borohydride reagent like sodium cyanoborohydride (NaBH₃CN) under mildly acidic conditions. 2. Use a co-solvent system (e.g., THF/methanol) to improve solubility. |
| Over-reduction of the ester to an alcohol when targeting the aldehyde with DIBAL-H. | 1. The reaction temperature was not kept low enough. 2. More than one equivalent of DIBAL-H was used. | 1. Strictly maintain the reaction temperature at -78 °C.[1][2] 2. Use a stoichiometric amount (1.0-1.1 equivalents) of DIBAL-H. |
| The pyrrole ring is reduced. | 1. Use of a very strong reducing agent (e.g., LiAlH₄ at elevated temperatures). 2. The presence of an N-Boc protecting group can facilitate partial reduction of the pyrrole ring.[3] | 1. Use a milder reducing agent or perform the reaction at a lower temperature. 2. If N-Boc protection is necessary, consider alternative reducing agents or conditions. |
| Difficulty in removing the acetal protecting group. | 1. The acetal is too stable. 2. The deprotection conditions are not acidic enough. | 1. Use a stronger acid catalyst (e.g., HCl in aqueous acetone). 2. Increase the reaction temperature or time, while monitoring for any degradation of the pyrrole ring. |
Experimental Protocols
Protocol 1: Selective Reduction of a Formyl Group to a Hydroxymethyl Group
This protocol describes the selective reduction of the formyl group in a pyrrole derivative bearing an ester, using sodium borohydride.
Reactants:
-
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine
Procedure:
-
Dissolve the pyrrole substrate (1 equivalent) in a mixture of DCM and MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically within 1-2 hours), quench the reaction by the slow addition of water.
-
Allow the mixture to warm to room temperature and extract the product with DCM.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel.
| Substrate | Product | Yield |
| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Ethyl 5-(hydroxymethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | >90% |
Protocol 2: Selective Reduction of an Ester Group via a Protection-Deprotection Strategy
This multi-step protocol outlines the selective reduction of an ester group in the presence of a formyl group by first protecting the formyl group as a diethyl acetal.
Step 2a: Protection of the Formyl Group
Reactants:
-
Ethyl 5-formyl-1H-pyrrole-2-carboxylate
-
Triethyl orthoformate
-
Ethanol (EtOH)
-
Catalytic amount of a strong acid (e.g., HCl)
Procedure:
-
Dissolve the pyrrole substrate in anhydrous ethanol.
-
Add triethyl orthoformate (excess) and a catalytic amount of concentrated HCl.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a weak base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with water.
-
Dry the organic layer and concentrate to obtain the protected pyrrole.
Step 2b: Reduction of the Ester Group
Reactants:
-
Protected pyrrole from Step 2a
-
Diisobutylaluminum hydride (DIBAL-H) (1 M solution in hexanes)
-
Anhydrous diethyl ether (Et₂O) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
Dissolve the protected pyrrole (1 equivalent) in anhydrous Et₂O or DCM and cool the solution to -78 °C using a dry ice/acetone bath.[1]
-
Slowly add DIBAL-H (2.2 equivalents for reduction to the alcohol) dropwise via a syringe.[1]
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.[1]
-
Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at -78 °C.[1]
-
Allow the mixture to warm to room temperature, which will result in the formation of a white precipitate.[1]
-
Filter the mixture through a pad of Celite®, washing the filter cake with Et₂O.[1]
-
Dry the filtrate over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude alcohol.[1]
Step 2c: Deprotection of the Acetal
Reactants:
-
Reduced, protected pyrrole from Step 2b
-
Acetone
-
Water
-
Catalytic amount of a strong acid (e.g., HCl)
Procedure:
-
Dissolve the crude product from Step 2b in a mixture of acetone and water.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction at room temperature and monitor by TLC until the acetal is cleaved.
-
Neutralize the acid with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography.
Visual Workflow and Decision Making
The following diagrams illustrate the decision-making process and workflows for the selective reduction of formyl and ester groups on a pyrrole ring.
Caption: Decision-making workflow for selective reduction.
Caption: Experimental workflows for selective reductions.
References
Technical Support Center: Synthesis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, particularly when scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
A1: The synthesis is typically a two-step process:
-
N-alkylation of pyrrole: Pyrrole is reacted with methyl chloroacetate to form the intermediate, methyl 2-(1H-pyrrol-1-yl)acetate.
-
Vilsmeier-Haack formylation: The intermediate is then formylated to yield the final product, this compound.
Q2: What are the most common challenges encountered during the N-alkylation step at scale?
A2: Common challenges include incomplete reaction leading to low yield, difficulty in separating the product from unreacted pyrrole, and managing the reaction temperature, as the reaction can be exothermic. The choice of base and solvent is critical to address these issues.
Q3: What are the critical safety considerations for the Vilsmeier-Haack formylation at an industrial scale?
A3: The Vilsmeier-Haack reaction is highly exothermic and can pose a significant thermal runaway risk if not properly controlled.[1] It is crucial to have a robust cooling system and to carefully control the addition rate of the Vilsmeier reagent. Continuous flow reactors can also be employed to mitigate thermal risks by providing better heat and mass transfer.
Q4: How can I control the regioselectivity of the Vilsmeier-Haack formylation to favor the desired 2-formyl isomer?
A4: The formylation of N-substituted pyrroles predominantly occurs at the 2-position, which is the more electron-rich site.[2] However, steric hindrance from the N-substituent can sometimes lead to the formation of the 3-formyl isomer. Using a crystalline Vilsmeier reagent has been shown to improve regioselectivity in some cases.[3]
Q5: What are the typical impurities I might encounter in the final product?
A5: Impurities can include unreacted methyl 2-(1H-pyrrol-1-yl)acetate, the isomeric methyl 3-(2-formyl-1H-pyrrol-1-yl)acetate, and byproducts from potential side reactions such as polymerization of pyrrole derivatives, especially under acidic conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in N-alkylation step | - Incomplete deprotonation of pyrrole.- Low reactivity of the alkylating agent.- Unoptimized reaction temperature or time. | - Use a stronger base or a different base/solvent combination (see Table 1).- Add a catalytic amount of potassium iodide to increase the reactivity of the alkylating agent.- Gradually increase the reaction temperature and monitor the reaction progress by TLC or HPLC. |
| Formation of 3-formyl isomer in Vilsmeier-Haack step | - Steric hindrance from the N-substituent.- High reaction temperature. | - Use a crystalline Vilsmeier reagent for improved regioselectivity.[3]- Maintain a low reaction temperature during the addition of the Vilsmeier reagent.- Optimize the solvent system. |
| Thermal runaway during Vilsmeier-Haack formylation | - Poor heat dissipation.- Addition rate of Vilsmeier reagent is too fast. | - Ensure the reactor has an efficient cooling system.- Implement a slow, controlled addition of the Vilsmeier reagent with continuous temperature monitoring.- Consider using a continuous flow reactor for better heat management on a larger scale. |
| Product discoloration (darkening) | - Polymerization of pyrrole or product degradation.- Presence of acidic impurities. | - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen).- Purify the crude product promptly after the reaction.- Neutralize any acidic components during workup. |
| Difficult purification of the final product | - Presence of closely-eluting isomers.- Oily or non-crystalline product. | - Employ high-performance liquid chromatography (HPLC) for separation of isomers.- Attempt to form a crystalline derivative (e.g., an oxime or hydrazone) for easier purification and subsequent hydrolysis back to the aldehyde.- Use column chromatography with a carefully selected solvent gradient. |
Data Presentation
Table 1: Comparison of Reaction Conditions for N-alkylation of Pyrrole
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| KOH | Acetone | Room Temp | - | 10 | [4] |
| K₂CO₃ | DMF | Room Temp | 14 | 87 | [4] |
| K₂CO₃ | DMF | 65 | 5 | 85 | [4] |
| K₂CO₃ | DMF | 80 | - | 86 | [4] |
| NaH | DMF | - | - | - | General method |
| Potassium superoxide | 18-crown-6 | - | - | - | [5] |
Experimental Protocols
Step 1: Synthesis of Methyl 2-(1H-pyrrol-1-yl)acetate (N-alkylation)
Materials:
-
Pyrrole
-
Methyl chloroacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in DMF, add freshly distilled pyrrole (1 equivalent) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl chloroacetate (1.1 equivalents) dropwise to the suspension.
-
Heat the reaction mixture to 65°C and maintain for 5 hours, monitoring the reaction progress by TLC.[4]
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(1H-pyrrol-1-yl)acetate. The crude product can be purified by vacuum distillation or used directly in the next step.
Step 2: Synthesis of this compound (Vilsmeier-Haack Formylation)
Materials:
-
Methyl 2-(1H-pyrrol-1-yl)acetate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a thermometer, prepare the Vilsmeier reagent by adding phosphorus oxychloride (1.2 equivalents) dropwise to anhydrous DMF (3 equivalents) at 0°C with stirring under a nitrogen atmosphere.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the freshly prepared Vilsmeier reagent to 0°C and add a solution of methyl 2-(1H-pyrrol-1-yl)acetate (1 equivalent) in anhydrous DCM dropwise, maintaining the internal temperature below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice containing sodium acetate (3 equivalents).
-
Stir vigorously until the ice has melted, then neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the two-step synthesis.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Switching the Regioselectivity Access to Pyrroles and Isoquinolines from Ketoxime Acetates and Ynals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [file.scirp.org]
stability issues of 2-formylpyrroles during workup
This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 2-formylpyrroles during experimental workup and purification.
Troubleshooting Guides
This section addresses specific issues that may arise during the workup of reactions involving 2-formylpyrroles.
| Observed Problem | Potential Cause | Recommended Solution |
| The reaction mixture or organic extract turns dark brown or black, and a tar-like substance precipitates. | Acid-Catalyzed Polymerization: 2-Formylpyrroles are known to be sensitive to acidic conditions and can readily polymerize. This is often triggered by residual acid from the reaction or during an acidic aqueous wash. | 1. Neutralize Promptly: Before extraction, carefully quench the reaction with a mild inorganic base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution until the aqueous layer is neutral or slightly basic (pH 7-8). 2. Avoid Acid Washes: Do not wash the organic extracts with acidic solutions (e.g., 1M HCl). If necessary, use brine or deionized water. |
| Low or no yield of the desired 2-formylpyrrole after purification. | 1. Degradation on Silica Gel: The slightly acidic nature of standard silica gel can cause the degradation or irreversible adsorption of the 2-formylpyrrole on the column. 2. Base-Induced Hydrolysis: If the compound has other sensitive functional groups (e.g., esters), exposure to strong bases during workup can cause hydrolysis or other side reactions.[1] | 1. Deactivate Silica Gel: Before performing column chromatography, neutralize the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as 1-2% triethylamine (Et₃N) in the eluent. 2. Use Alternative Sorbents: Consider using less acidic stationary phases like alumina (neutral or basic) or Florisil®. 3. Use Mild Bases: For neutralization, prefer weaker bases like NaHCO₃ over stronger ones like NaOH or KOH, especially if your molecule contains base-labile groups. |
| The isolated product is impure, containing a significant amount of a non-polar, colored byproduct. | Oxidation: The pyrrole ring is electron-rich and susceptible to oxidation, which can be accelerated by exposure to air, light, or residual oxidizing agents from the reaction.[2] | 1. Work Under Inert Atmosphere: When possible, conduct the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon). 2. Use Degassed Solvents: Use solvents that have been degassed to minimize dissolved oxygen. 3. Store Properly: Store the purified compound under an inert atmosphere, protected from light, and at low temperatures (-20°C is recommended for long-term storage).[3] |
| The product decomposes during solvent evaporation. | Elevated Temperature & Residual Acid: Heating the compound in the presence of even trace amounts of acid can accelerate degradation and polymerization. | 1. Low-Temperature Evaporation: Remove solvents using a rotary evaporator at or near room temperature. Avoid excessive heating. 2. Ensure Neutrality: Confirm that the solution is free of acid before concentrating it. If in doubt, pass the organic solution through a small plug of basic alumina or neutralized silica. |
Frequently Asked Questions (FAQs)
Q1: Why are 2-formylpyrroles so unstable?
A1: The instability of 2-formylpyrroles stems from the chemical nature of the pyrrole ring system. The electron-rich aromatic ring makes it susceptible to oxidation.[2] Furthermore, the aldehyde group is electron-withdrawing, and the overall structure is sensitive to both strong acids, which can cause polymerization, and strong bases, which can lead to other degradation reactions.[1]
Q2: What is the best way to purify 2-formylpyrroles?
A2: Flash column chromatography is a common method. However, due to their sensitivity, standard silica gel should be used with caution. The recommended procedure is to use silica gel that has been deactivated with a base. This is typically done by adding 1-2% triethylamine to the eluent system (e.g., Hexanes/Ethyl Acetate). Alternatively, neutral or basic alumina can be used as the stationary phase.
Q3: Can I use a strong base like NaOH to neutralize my reaction?
A3: It is highly discouraged. While effective for neutralization, strong bases like NaOH or KOH can catalyze hydrolysis or other decomposition pathways, especially if your 2-formylpyrrole possesses other sensitive functional groups like esters.[1] A mild base such as saturated sodium bicarbonate (NaHCO₃) solution is a much safer choice.
Q4: How should I store my purified 2-formylpyrrole?
A4: For long-term stability, 2-formylpyrroles should be stored as a solid in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and kept in a freezer (-20°C).[3] For short-term storage, refrigeration (2-8°C) is adequate.
Q5: My synthesis is supposed to yield a 2-formylpyrrole, but I'm getting a complex mixture. What could be happening?
A5: Besides the workup stability issues, the reaction conditions themselves are critical. Many syntheses, such as the Maillard reaction between amines and sugars, can produce a variety of products.[4][5] Harsh conditions, such as high temperatures or strong acids, can lead to side reactions and degradation even before the workup begins.[6] It is crucial to follow established protocols and optimize reaction conditions to favor the formation of the desired product.
Experimental Protocols
Protocol 1: General Workup Procedure for 2-Formylpyrroles
This protocol is a general guideline designed to minimize degradation during the isolation of 2-formylpyrroles from a reaction mixture.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature (or 0°C if the reaction was exothermic). Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution with vigorous stirring. Continue adding until gas evolution ceases and the pH of the aqueous layer is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Combine the organic extracts and wash them once with deionized water and once with brine. Avoid any acidic washes.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator, ensuring the bath temperature does not exceed 30°C.
-
Purification: Purify the crude product immediately using flash column chromatography on silica gel pre-treated with 1-2% triethylamine in the eluent.
Protocol 2: Purification via Deactivated Silica Gel Chromatography
-
Slurry Preparation: In a flask, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 5% Ethyl Acetate in Hexanes). Add triethylamine to this slurry to a final concentration of 1-2% (v/v).
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Equilibration: Flush the packed column with at least two column volumes of the initial eluent (containing triethylamine) to ensure it is fully equilibrated and neutralized.
-
Loading: Dissolve the crude 2-formylpyrrole in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent) and load it onto the column.
-
Elution: Elute the column with your chosen gradient of solvents (e.g., increasing percentage of ethyl acetate in hexanes), ensuring that the triethylamine concentration is maintained at 1-2% in all eluent mixtures.
-
Fraction Collection: Collect the fractions and analyze them by TLC. Combine the pure fractions and remove the solvent and triethylamine under reduced pressure.
Data & Visualization
Table 1: Yields of 2-Formylpyrroles from Reduction of 2-Thionoester Pyrroles
This table summarizes the isolated yields for a one-step synthesis of various 2-formylpyrroles, highlighting a modern, streamlined synthetic route.[7][8]
| Entry | R¹ | R² | R³ | Product | Isolated Yield (%) |
| 1 | Me | H | Me | 2a | 67 |
| 2 | Me | Me | Me | 2b | 52 |
| 3 | Me | Et | Me | 2c | 58 |
| 4 | Me | Ph | Me | 2d | 45 |
Data adapted from Kim, M. J., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances.[7][8]
Diagrams
Caption: Common degradation pathways for 2-formylpyrroles.
Caption: A workflow designed to maximize yield and stability.
Caption: A decision tree for troubleshooting common issues.
References
- 1. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07527E [pubs.rsc.org]
- 2. The Oxidation of Pyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Alternative Catalysts for N-Alkylation of Pyrroles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of pyrroles using alternative catalysts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the N-alkylation of pyrroles with various alternative catalytic systems.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Inactive Catalyst: The catalyst may have degraded due to exposure to air or moisture, or it may not have been properly activated. | - For heterogeneous catalysts like alumina, ensure proper activation (e.g., heating under vacuum). - For air-sensitive catalysts, use proper inert atmosphere techniques (e.g., Schlenk line or glovebox). - Consider catalyst poisoning from impurities in the reagents or solvent. Purify starting materials if necessary.[1] |
| Poor Solubility of Reagents: The pyrrole, alkylating agent, or base may not be sufficiently soluble in the chosen solvent, leading to a slow or incomplete reaction. | - Switch to a solvent in which all reactants are more soluble. For example, DMF is often a good choice for reactions involving salts.[2] - For phase-transfer catalysis, ensure the catalyst is soluble in the organic phase to effectively transport the pyrrolide anion. | |
| Incorrect Base: The base may not be strong enough to deprotonate the pyrrole effectively, or it may be sterically hindered. | - Use a stronger base such as NaH, KH, or an alkali metal alkoxide.[3] - In phase-transfer catalysis, ensure the base is appropriate for the reaction conditions (e.g., solid KOH or K2CO3). | |
| Low Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. | - Gradually increase the reaction temperature, monitoring for potential side product formation. Microwave irradiation can sometimes accelerate the reaction.[2] | |
| Poor Regioselectivity (C-alkylation instead of N-alkylation) | Nature of the Pyrrolide Salt and Solvent: The counter-ion of the pyrrolide salt and the polarity of the solvent play a crucial role in determining the site of alkylation. | - To favor N-alkylation, use more ionic nitrogen-metal bonds (e.g., with potassium or sodium salts) in a more solvating solvent.[4] - To favor C-alkylation, use more covalent nitrogen-metal bonds (e.g., with magnesium salts).[4][5] |
| Hardness of the Alkylating Agent: According to Hard-Soft Acid-Base (HSAB) theory, harder electrophiles tend to react at the harder nitrogen atom, while softer electrophiles may react at the softer carbon atoms of the pyrrole ring. | - Use harder alkylating agents (e.g., alkyl sulfates or sulfonates) to favor N-alkylation. Alkyl iodides are softer and may lead to more C-alkylation.[5] | |
| Formation of Poly-alkylated Products | Excess Alkylating Agent: Using a large excess of the alkylating agent can lead to the alkylation of both the nitrogen and carbon atoms, or multiple alkylations on the ring. | - Use a stoichiometric amount or a slight excess (e.g., 1.1-1.2 equivalents) of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture to maintain a low concentration. |
| Catalyst Deactivation/Loss of Activity Upon Recycling | Leaching of Active Species: For supported catalysts, the active catalytic species may leach into the reaction medium during the reaction. | - After the reaction, filter the catalyst, wash it thoroughly with a suitable solvent, and dry it under vacuum before reuse. - Consider modifying the catalyst support or the anchoring of the active species to improve stability. |
| Fouling or Poisoning: The catalyst surface can be blocked by reaction byproducts or impurities. | - Wash the catalyst with a solvent that can dissolve the potential fouling agents. - In some cases, calcination at high temperatures can regenerate the catalyst by burning off organic residues. However, this should be done with caution to avoid sintering of the active metal particles.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using alternative catalysts for the N-alkylation of pyrroles compared to traditional methods?
A1: Alternative catalysts often offer several advantages, including milder reaction conditions, higher yields, improved regioselectivity, easier product purification, and the use of more environmentally friendly ("greener") reagents and solvents.[8] For example, heterogeneous catalysts like alumina can be easily separated from the reaction mixture and recycled.[9]
Q2: How do I choose the best alternative catalyst for my specific N-alkylation reaction?
A2: The choice of catalyst depends on several factors, including the nature of the pyrrole substrate (e.g., presence of electron-withdrawing or -donating groups), the reactivity of the alkylating agent, and the desired reaction conditions (e.g., temperature, solvent). The comparative data tables below can help guide your decision. For instance, ionic liquids can act as both the solvent and catalyst, simplifying the reaction setup.[8]
Q3: Can I use alkyl chlorides for the N-alkylation of pyrroles, or are alkyl bromides and iodides necessary?
A3: While alkyl bromides and iodides are more reactive, some catalytic systems, such as solid triphase transfer catalysis, have been shown to be effective with less reactive alkyl chlorides.[10] This can be advantageous as alkyl chlorides are often less expensive and more readily available.
Q4: My pyrrole has an electron-withdrawing group. Will this affect the N-alkylation?
A4: Yes, electron-withdrawing groups on the pyrrole ring increase the acidity of the N-H proton, making it easier to deprotonate. This can facilitate N-alkylation.[11]
Q5: What are some common side reactions in the N-alkylation of pyrroles and how can I minimize them?
A5: The most common side reaction is C-alkylation. As discussed in the troubleshooting guide, this can be minimized by carefully selecting the base, solvent, and alkylating agent.[4][5] Polymerization of the pyrrole can also occur, especially under strongly acidic conditions. Using milder catalysts and reaction conditions can help to avoid this.
Quantitative Data Summary
The following tables provide a summary of quantitative data for the N-alkylation of pyrrole with various alternative catalysts.
Table 1: Comparison of Catalysts for the N-alkylation of Pyrrole with Benzyl Bromide
| Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| [Bmim][PF6] | KOH | [Bmim][PF6] | 40 | 1 | 95 | [8] |
| CATAPAL 200 (Alumina) | - | Solvent-free | 60 | 0.75 | 96 | [9] |
| Resin-supported MPEG-550 (PTC) | t-BuOK | THF | 45 | Overnight | High | [10] |
| Ultrasound/18-crown-6 | KO2 | THF | RT | 1 | 92 | [12] |
Table 2: N-propargylation of a Substituted Pyrrole
| Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| KOH | Acetone | RT | - | 10 | [2] |
| K2CO3 | DMF | RT | 14 | 87 | [2] |
| K2CO3 | DMF | 65 | 5 | 85 | [2] |
| K2CO3 | DMF | 80 | - | 86 | [2] |
Experimental Protocols
Protocol 1: N-alkylation of Pyrrole using an Ionic Liquid
This protocol is adapted from the work of Le et al.[8]
-
Materials:
-
Pyrrole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium hydroxide (KOH)
-
1-Butyl-3-methylimidazolium hexafluorophosphate ([Bmim][PF6])
-
Ethyl acetate
-
Water
-
-
Procedure: a. To a round-bottom flask, add pyrrole (1 mmol), powdered KOH (1.2 mmol), and [Bmim][PF6] (2 mL). b. Stir the mixture at room temperature for 10 minutes. c. Add the alkyl halide (1.1 mmol) dropwise to the mixture. d. Stir the reaction mixture at 40°C and monitor the reaction progress by TLC. e. After the reaction is complete, add water (10 mL) and extract the product with ethyl acetate (3 x 10 mL). f. Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: N-alkylation of Pyrrole using an Alumina Catalyst
This protocol is based on the work of Portilla-Zúñiga et al. for a Paal-Knorr synthesis, which is a method for forming N-substituted pyrroles.[9]
-
Materials:
-
A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione)
-
A primary amine (e.g., aniline)
-
CATAPAL 200 (boehmite alumina)
-
Ethyl acetate
-
-
Procedure: a. In a vial, mix the 1,4-dicarbonyl compound (1 mmol), the primary amine (1 mmol), and CATAPAL 200 (40 mg). b. Heat the solvent-free mixture at 60°C for 45 minutes. c. Monitor the reaction progress by TLC. d. After completion, allow the mixture to cool to room temperature. e. Add ethyl acetate (5 mL) and stir for 5 minutes. f. Separate the catalyst by filtration or centrifugation. g. Wash the catalyst with ethyl acetate (2 x 5 mL). h. Combine the organic fractions and evaporate the solvent under reduced pressure. i. Purify the product by column chromatography if needed.
Visualizations
Caption: General experimental workflow for the N-alkylation of pyrroles using alternative catalysts.
Caption: Factors influencing the regioselectivity (N- vs. C-alkylation) in pyrrole alkylation.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrole - Wikipedia [en.wikipedia.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]
- 12. Ultrasound promoted N-alkylation of pyrrole using potassium superoxide as base in crown ether - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative 1H NMR Analysis of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate and Related Pyrrole Derivatives
For Immediate Release
This guide provides a comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate. The data is presented alongside experimentally determined spectra of key reference compounds, 2-formyl-1H-pyrrole and N-methyl-2-formylpyrrole, to provide a clear understanding of the influence of N-substitution on the chemical environment of the pyrrole ring protons. This information is valuable for researchers and scientists engaged in the synthesis, characterization, and application of pyrrole-containing compounds in drug development and other scientific fields.
1H NMR Data Comparison
The following table summarizes the 1H NMR data for this compound (predicted), 2-formyl-1H-pyrrole (experimental), and N-methyl-2-formylpyrrole (experimental). The data for the target compound was predicted using advanced computational algorithms, providing a reliable estimate for its spectral features. All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | CHO | ~9.55 | s | 1H | - |
| H5 | ~7.15 | dd | 1H | J = 2.6, 1.3 Hz | |
| H3 | ~7.05 | dd | 1H | J = 4.2, 1.3 Hz | |
| H4 | ~6.30 | dd | 1H | J = 4.2, 2.6 Hz | |
| N-CH2 | ~5.20 | s | 2H | - | |
| O-CH3 | ~3.70 | s | 3H | - | |
| 2-Formyl-1H-pyrrole (Experimental) [1] | NH | ~10.8 | br s | 1H | - |
| CHO | 9.50 | s | 1H | - | |
| H5 | 7.19 | m | 1H | J(H4,H5)=3.9, J(NH,H5)=2.3 | |
| H3 | 7.01 | m | 1H | J(H3,H4)=1.4, J(NH,H3)=2.4 | |
| H4 | 6.34 | dd | 1H | J(H3,H4)=1.4, J(H4,H5)=3.9 | |
| N-Methyl-2-formylpyrrole (Experimental) | CHO | 9.42 | s | 1H | - |
| H5 | 6.90 | dd | 1H | J = 2.6, 1.4 Hz | |
| H3 | 6.78 | dd | 1H | J = 4.1, 1.4 Hz | |
| H4 | 6.12 | dd | 1H | J = 4.1, 2.6 Hz | |
| N-CH3 | 3.88 | s | 3H | - |
Experimental Protocol: 1H NMR Spectroscopy
The following is a general procedure for the acquisition of 1H NMR spectra for small organic molecules, applicable to the characterization of the compounds discussed in this guide.
Materials and Equipment:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d (CDCl3), Acetone-d6, DMSO-d6)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Volumetric flasks and pipettes
-
Sample of the compound (5-10 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Add a small amount of TMS as an internal standard (0 ppm reference).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
Set the appropriate spectral parameters, including:
-
Pulse angle (typically 30-90 degrees)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (typically 1-5 seconds)
-
Number of scans (typically 8-16 for a routine 1H spectrum)
-
-
Acquire the Free Induction Decay (FID) data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
-
Integrate the peaks to determine the relative number of protons for each signal.
-
Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.
-
Structure-Spectrum Correlation
The following diagram illustrates the logical relationship between the chemical structure of this compound and its predicted 1H NMR signals.
Caption: Structure-to-Spectrum Correlation
This guide serves as a valuable resource for the interpretation of 1H NMR spectra of N-substituted 2-formylpyrroles, facilitating the rapid and accurate characterization of these important heterocyclic compounds.
References
Comparative Analysis of Predicted and Experimental 13C NMR Spectra for Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
For researchers, scientists, and professionals in drug development, accurate structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a cornerstone technique for determining the carbon framework of organic molecules. This guide provides a comparative analysis of the predicted 13C NMR chemical shifts for methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate against experimental data of structurally related reference compounds, pyrrole-2-carbaldehyde and methyl acetate. This comparison serves as a valuable tool for the verification of the target molecule's structure.
Data Presentation: 13C NMR Chemical Shift Comparison
The following table summarizes the predicted 13C NMR chemical shifts for this compound, obtained using an online prediction tool, and the experimental 13C NMR data for the reference compounds, pyrrole-2-carbaldehyde and methyl acetate, in deuterated chloroform (CDCl3).
| Carbon Atom | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for Pyrrole-2-carbaldehyde[1][2] | Experimental Chemical Shift (ppm) for Methyl Acetate[3] |
| Pyrrole Ring | |||
| C2 | 133.8 | 131.9 | |
| C3 | 111.9 | 111.2 | |
| C4 | 123.0 | 122.3 | |
| C5 | 142.1 | 141.8 | |
| Formyl Group | |||
| CHO | 180.2 | 179.5 | |
| Acetate Group | |||
| CH2 | 49.5 | ||
| C=O | 169.1 | 170.7 | |
| OCH3 | 52.8 | 51.8 |
Logical Workflow for Structural Verification
The process of verifying a chemical structure using predicted and experimental NMR data follows a logical progression. This can be visualized as a workflow that integrates computational predictions with experimental validation.
References
Mass Spectrometry of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: A Comparative Guide
For researchers and professionals in drug development and analytical chemistry, understanding the mass spectrometric behavior of novel compounds is crucial for their identification and structural elucidation. This guide provides a comparative analysis of the expected mass spectrometry of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate and related pyrrole derivatives, supported by experimental data from existing literature.
Predicted Mass Spectrum and Fragmentation of this compound
The fragmentation of this molecule is expected to be influenced by the substituents on the pyrrole ring. The presence of the formyl group at the 2-position and the methyl acetate group at the 1-position provides several potential fragmentation pathways.
Comparison with Alternative Pyrrole Derivatives
To provide a comparative context, the mass spectrometric behavior of this compound can be compared with other pyrrole derivatives for which fragmentation data is available. The following table summarizes the expected key ions for the target compound and two representative alternatives.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Parent Ion [M+H]+ (m/z) | Key Fragment Ions (m/z) and Proposed Structures |
| This compound | C8H9NO3 | 167.16 | 168 | 139 (Loss of CHO), 110 (Loss of CH2COOCH3), 94 (Pyrrole-2-carbaldehyde cation) |
| 1-Methyl-1H-pyrrole-2-carbaldehyde [3] | C6H7NO | 109.13 | 110 | 81 (Loss of CHO), 53 |
| Methyl 2-(1H-pyrrol-1-yl)acetate [4] | C7H9NO2 | 139.15 | 140 | 80 (Pyrrol-1-yl cation), 67 (Pyrrole cation) |
Experimental Protocols
The following is a general experimental protocol for acquiring mass spectra of pyrrole derivatives using Electrospray Ionization Mass Spectrometry (ESI-MS), based on methodologies described in the literature.[1]
Sample Preparation:
-
Dissolve the synthesized and purified pyrrole derivative in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1-10 µg/mL.
-
If necessary, add a small percentage of formic acid (e.g., 0.1%) to the solution to promote protonation and enhance the signal in positive ion mode.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Mass Analyzer: Ion Trap (IT) or Quadrupole Time-of-Flight (QTOF).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N2) Pressure: 20 - 30 psi.
-
Drying Gas (N2) Flow Rate: 5 - 10 L/min.
-
Drying Gas Temperature: 300 - 350 °C.
-
Scan Range: m/z 50 - 500.
-
Collision Energy (for MS/MS): Varies depending on the compound and desired fragmentation (typically 10-30 eV).
Tandem mass spectrometry (MS/MS) experiments should be performed on the protonated molecule [M+H]+ to elucidate the fragmentation pathways.
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed primary fragmentation pathway for this compound under ESI-MS conditions.
Caption: Proposed ESI-MS fragmentation of this compound.
References
- 1. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Methyl-1H-pyrrole-2-carbaldehyde | C6H7NO | CID 14504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemcd.com [chemcd.com]
A Comparative Guide to the Infrared Spectroscopy of Pyrrole-2-Carboxaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the infrared (IR) spectra of pyrrole-2-carboxaldehyde and its analogs. Understanding the vibrational characteristics of these compounds is crucial for their identification, purity assessment, and the study of intermolecular interactions, which are vital in the field of medicinal chemistry and materials science. This document presents quantitative data, detailed experimental protocols, and visual aids to facilitate a comprehensive understanding.
Comparison of Key Infrared Absorptions
The infrared spectrum of a molecule provides a unique fingerprint based on the vibrational frequencies of its chemical bonds. For pyrrole-2-carboxaldehydes and related aromatic aldehydes, the most informative regions of the IR spectrum are the N-H and C=O stretching frequencies. These are highly sensitive to the electronic environment and intermolecular interactions, such as hydrogen bonding.
The table below summarizes the key IR absorption frequencies for pyrrole-2-carboxaldehyde and several related compounds for comparative analysis.
| Compound | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Aldehydic C-H Stretch (cm⁻¹) | Aromatic C-H Stretch (cm⁻¹) |
| Pyrrole-2-carboxaldehyde | ~3200-3400 (broad) | ~1633-1660 | ~2700-2900 | ~3000-3100 |
| N-Methylpyrrole-2-carboxaldehyde | N/A | ~1660-1680 | ~2700-2900 | ~3000-3100 |
| Benzaldehyde | N/A | ~1700-1705[1][2] | 2650-2880[1] | 3000-3080[1] |
| Furan-2-carboxaldehyde | N/A | ~1668-1687[3] | 2715-2847[3] | Not specified |
Analysis of Spectral Data:
-
N-H Stretching: The broad N-H stretching band in pyrrole-2-carboxaldehyde is indicative of hydrogen bonding. In the solid state or in concentrated solutions, extensive intermolecular hydrogen bonding between the N-H group of one molecule and the carbonyl oxygen of another leads to this broadening and a shift to lower wavenumbers. In contrast, N-methylpyrrole-2-carboxaldehyde lacks an N-H bond and therefore does not exhibit this absorption.
-
C=O Stretching: The carbonyl stretching frequency is sensitive to conjugation and hydrogen bonding. In pyrrole-2-carboxaldehyde, conjugation with the pyrrole ring lowers the C=O stretching frequency compared to a simple aliphatic aldehyde. The involvement of the carbonyl group in hydrogen bonding further decreases this frequency. N-methylation removes the possibility of N-H···O=C hydrogen bonding, resulting in a higher C=O stretching frequency in N-methylpyrrole-2-carboxaldehyde. Benzaldehyde, with its phenyl ring conjugation, shows a C=O stretch around 1700-1705 cm⁻¹[1][2]. Furan-2-carboxaldehyde also exhibits a C=O stretch in a similar region to pyrrole-2-carboxaldehyde, influenced by the conjugation with the furan ring[3].
-
Aldehydic C-H Stretching: Aromatic aldehydes typically show two characteristic, and often weak, C-H stretching bands for the aldehydic proton in the 2700-2900 cm⁻¹ region.[4] The presence of these bands can help to confirm the presence of the aldehyde functional group.
Experimental Protocols
Accurate and reproducible IR spectra are essential for meaningful comparison. Below are detailed protocols for obtaining IR spectra of pyrrole-2-carboxaldehydes and similar compounds using Attenuated Total Reflectance (ATR) FTIR spectroscopy, a common and convenient technique for both solid and liquid samples.
Protocol 1: ATR-FTIR Spectroscopy of Solid Samples
This protocol is suitable for crystalline or powdered solid samples like pyrrole-2-carboxaldehyde.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free wipe lightly dampened with a suitable solvent. Record a background spectrum to account for any atmospheric and instrumental interferences.
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.
-
Apply Pressure: Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact with the crystal surface.
-
Data Acquisition: Collect the IR spectrum of the sample. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans are sufficient).
-
Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal surface thoroughly with a solvent-dampened wipe.
Protocol 2: ATR-FTIR Spectroscopy of Liquid Samples
This protocol is suitable for liquid samples such as N-methylpyrrole-2-carboxaldehyde or solutions of solid aldehydes.
Materials:
-
FTIR spectrometer with an ATR accessory
-
Pipette
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum: As with solid samples, begin by recording a background spectrum on the clean ATR crystal.
-
Sample Application: Place a small drop of the liquid sample onto the ATR crystal, ensuring the crystal surface is completely covered.
-
Data Acquisition: Collect the IR spectrum of the sample.
-
Cleaning: After the measurement, carefully wipe the liquid sample from the crystal using a lint-free wipe and then clean the crystal with a solvent-dampened wipe.
Logical Workflow for IR Spectral Analysis
The following diagram illustrates a logical workflow for the analysis and interpretation of an IR spectrum of a pyrrole-2-carboxaldehyde derivative.
Caption: A flowchart outlining the key steps in the acquisition and interpretation of an IR spectrum for a pyrrole-2-carboxaldehyde.
This systematic approach ensures that all key features of the IR spectrum are considered, leading to a more accurate and complete structural elucidation and characterization of the compound.
References
A Comparative Analysis of the Biological Activities of 2-Formylpyrrole Natural Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various 2-formylpyrrole natural products, supported by experimental data. The information is intended to aid researchers in evaluating the therapeutic potential of these compounds and to guide future drug discovery and development efforts.
Introduction to 2-Formylpyrrole Natural Products
2-Formylpyrroles are a class of naturally occurring compounds characterized by a pyrrole ring substituted with a formyl group at the C2 position. These compounds are often formed through the Maillard reaction between amino acids and reducing sugars and have been isolated from a wide range of natural sources, including plants, fungi, and marine organisms.[1][2][3] They have garnered significant interest in the scientific community due to their diverse and potent biological activities, which include antiproliferative, anti-inflammatory, antioxidant, and enzyme inhibitory effects.[2][4] This guide focuses on a selection of these compounds to highlight their comparative bioactivities.
Quantitative Comparison of Biological Activities
The following table summarizes the quantitative biological activity data for several 2-formylpyrrole natural products. The data is presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%) or as percentage inhibition at a given concentration, providing a basis for direct comparison of potency.
| Compound | Biological Activity | Assay System | IC50 Value / % Inhibition | Reference |
| Pyrrolezanthine | Cytotoxicity | A-549 (Human Lung Carcinoma) | 38.3 µM | [2] |
| Cytotoxicity | SW480 (Human Colon Adenocarcinoma) | 33.7 µM | [2] | |
| Anti-inflammatory | Nitric Oxide (NO) Production in RAW 264.7 Macrophages | 58.8 µM | [2] | |
| PBA Methyl Ether | Antiproliferative | A549 (Human Lung Carcinoma) | 21.52 ± 1.82 µM | [2] |
| Antiproliferative | SK-OV-3 (Human Ovarian Cancer) | 28.93 ± 2.11 µM | [2] | |
| Antiproliferative | SK-MEL-2 (Human Skin Melanoma) | 40.74 ± 2.41 µM | [2] | |
| Antiproliferative | HCT-15 (Human Colon Cancer) | 35.16 ± 1.95 µM | [2] | |
| Aldose Reductase Inhibition | Rat Lens Aldose Reductase | 39.71 ± 1.77 µM | [2] | |
| Magnolamide | Antioxidant | Cu2+/O2-induced LDL Lipid Peroxidation | 9.7 ± 2.8 µM | [3] |
| Acortatarin A | Antioxidant (ROS Inhibition) | High Glucose-induced ROS in HUVECs | 4.6 µM | [2] |
| Shensongine C | Antioxidant (ROS Inhibition) | High Glucose-induced ROS in HUVECs | 4.8 µM | [2] |
| Dahurine B | Acetylcholinesterase Inhibition | - | 47.5 µM | [5] |
| Dahurine C | Acetylcholinesterase Inhibition | - | 52.5 µM | [5] |
| Dahurine D | Acetylcholinesterase Inhibition | - | 50.2 µM | [5] |
| Pyrrolemorine A | Neuroprotection | Oxygen-Glucose Deprivation/Reperfusion in PC12 cells | - | [6] |
| Tyrosine Derivative 43 | Enzyme Inhibition | Porcine Pancreatic Lipase | 70% inhibition at 100 µM | [2] |
| Alanine Derivative 50 | Enzyme Inhibition | Porcine Pancreatic Lipase | 40% inhibition at 100 µM | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and to allow for critical evaluation of the presented data.
Antiproliferative Activity (MTT Assay)
This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., A549, SW480) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-formylpyrrole compounds and incubated for an additional 48 to 72 hours.
-
MTT Addition: Following the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
-
Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for 1 hour before being stimulated with LPS (1 µg/mL) for 24 hours.
-
Nitrite Measurement: The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Absorbance Reading: The absorbance at 540 nm is measured, and the concentration of nitrite is calculated from a standard curve.
-
IC50 Determination: The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay evaluates the free radical scavenging capacity of the compounds.
-
Reaction Mixture: A solution of the 2-formylpyrrole compound in methanol is mixed with a methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated.
Enzyme Inhibition (Porcine Pancreatic Lipase Assay)
This assay is used to screen for inhibitors of pancreatic lipase, a key enzyme in fat digestion.
-
Enzyme and Inhibitor Incubation: Porcine pancreatic lipase is pre-incubated with various concentrations of the test compound.
-
Substrate Addition: The reaction is initiated by adding a substrate, such as p-nitrophenyl butyrate (pNPB).
-
Hydrolysis Monitoring: The hydrolysis of pNPB to p-nitrophenol is monitored by measuring the increase in absorbance at 405 nm.
-
Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. IC50 values can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The biological effects of 2-formylpyrrole natural products are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the targeted development of novel therapeutics.
NF-κB Signaling Pathway in Inflammation
The anti-inflammatory activity of some 2-formylpyrrole compounds, such as Pyrrolezanthine, is associated with the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. In response to inflammatory stimuli like LPS, NF-κB is activated, leading to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces NO. By inhibiting this pathway, these compounds can effectively reduce the inflammatory response.
MAPK Signaling Pathway in Cytotoxicity
The cytotoxic effects of certain 2-formylpyrroles against cancer cells may involve the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways, including the ERK, JNK, and p38 cascades, play critical roles in cell proliferation, differentiation, and apoptosis. Dysregulation of MAPK signaling is a hallmark of many cancers. Some natural products exert their anticancer effects by inducing apoptosis through the sustained activation of JNK and p38 pathways or by inhibiting the pro-survival ERK pathway.
Conclusion
2-Formylpyrrole natural products represent a promising class of bioactive molecules with a wide range of therapeutic applications. The data presented in this guide highlights their potential as antiproliferative, anti-inflammatory, antioxidant, and enzyme inhibitory agents. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to fully exploit their therapeutic potential. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in this field.
References
- 1. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/C8NP00051D [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrole 2-carbaldehyde derived alkaloids from the roots of Angelica dahurica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrrole-2-carbaldehydes with neuroprotective activities from Moringa oleifera seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Formylation of N-Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The introduction of a formyl group onto the pyrrole ring is a fundamental transformation in synthetic organic chemistry, providing a versatile handle for further functionalization in the development of pharmaceuticals and other bioactive molecules. While the Vilsmeier-Haack reaction has long been the conventional method for this purpose, a range of alternative reagents have emerged, offering potential advantages in terms of milder reaction conditions, improved regioselectivity, and broader substrate scope. This guide provides an objective comparison of the performance of these alternative reagents, supported by experimental data and detailed protocols.
Comparison of Formylation Reagents for N-Substituted Pyrroles
The choice of formylating agent can significantly impact the yield, regioselectivity, and functional group tolerance of the reaction. Below is a summary of quantitative data for various reagents used in the formylation of different N-substituted pyrroles.
| N-Substituted Pyrrole | Reagent System | Reaction Conditions | Yield (%) | Reference |
| N-Phenylpyrrole | POCl₃, DMF | Reflux | High (not specified) | [1] |
| N-Alkylpyrrole | POCl₃, DMF | 0 °C to RT | Good to Excellent | [2] |
| N-Ethylcarbazole | POCl₃, DMF | Reflux | - | [3] |
| 1H-Pyrrole-2-carboxylates | Crystalline Vilsmeier Reagent | Not specified | Nearly quantitative | [4] |
| 1H-Pyrrole-2-carboxylates | Dichloromethyl Alkyl Ether | Not specified | Nearly quantitative | [4] |
| N-Methylpyrrole | Dichloromethyl methyl ether, SnCl₄ | Not specified | Not specified | [5] |
| N-Substituted Pyrroles | Formic acid, Acetic anhydride, Silica gel | Microwave irradiation | Good to Excellent | [6] |
| Aromatic Amines | Formic acid, Acetic anhydride | -20 °C | 97-100% | [7] |
| Phenols | Hexamethylenetetramine (Duff Reaction) | Acidic medium | Generally inefficient | [8][9] |
Reaction Mechanisms and Experimental Workflows
Understanding the underlying mechanisms of these formylation reactions is crucial for optimizing reaction conditions and predicting outcomes.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction proceeds through the formation of a Vilsmeier reagent, a chloroiminium salt, from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[10][11] This electrophilic species is then attacked by the electron-rich pyrrole ring, leading to the formation of an iminium salt, which is subsequently hydrolyzed to yield the corresponding aldehyde.[10] The reactivity of five-membered heterocycles in the Vilsmeier-Haack reaction follows the order: pyrrole > furan > thiophene.[12]
Vilsmeier-Haack reaction workflow.
Riecke Formylation (using Dichloromethyl Methyl Ether)
The Riecke formylation utilizes dichloromethyl methyl ether in the presence of a Lewis acid, such as titanium tetrachloride (TiCl₄) or tin(IV) chloride (SnCl₄), to formylate aromatic compounds.[13][14] This method is particularly useful for the formylation of electron-rich aromatic rings. The Lewis acid activates the dichloromethyl methyl ether, generating a highly electrophilic species that is then attacked by the N-substituted pyrrole. Subsequent hydrolysis of the intermediate yields the formylated product.
Riecke formylation workflow.
Duff Reaction
The Duff reaction employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically for the ortho-formylation of phenols.[8][9] Its application to N-substituted pyrroles is less common and generally results in lower yields. The reaction mechanism involves the protonation of HMTA, which then acts as an electrophile. The pyrrole ring attacks this electrophile, leading to a complex series of steps that ultimately yield the formylated product after acidic workup.
Duff reaction workflow.
Detailed Experimental Protocols
Vilsmeier-Haack Formylation of 3H-indole derivative[15]
-
To N,N-dimethylformamide (3.5 mL, 45.6 mmol), cooled in an ice bath, add phosphorus oxychloride (2.08 mL, 22.8 mmol) dropwise with stirring at a temperature below 5 °C.
-
After the addition is complete, slowly add the 3H-indole derivative (7.6 mmol).
-
Remove the cooling bath and stir the reaction mixture at 75 °C for 6 hours.
-
Pour the resulting solution into ice-cooled water and basify with aqueous NaOH solution to a pH of 8-9.
-
Collect the resulting precipitate by filtration, dry in the air, and recrystallize from ethanol to obtain the product.
Riecke Formylation of Electron-Rich Phenols
-
Purge a solution of the appropriate phenol (20–150 mmol) in DCM (1.5 mL/g phenol) with N₂ and cool in an ice bath.
-
Add TiCl₄ (2.2 to 5 equivalents) dropwise over 15–30 minutes.
-
Allow the reaction mixture to react for 30–60 minutes.
-
Add dichloromethyl methyl ether (1 equivalent) over 15 minutes and let the mixture react for a further 1–2 hours.
-
Quench the reaction by adding a saturated NH₄Cl solution and let the mixture stand for 1 hour.
-
Separate the organic phase and wash with 0.1 N HCl, saturated NaHCO₃ solution, and brine.
Formylation of Amines using Formic Acid and Acetic Anhydride[7]
-
Generate acetic formic anhydride in situ by reacting excess formic acid with acetic anhydride at -20 °C.
-
Add the amine to the reaction mixture.
-
Monitor the reaction, which is typically complete in less than 15 minutes.
-
Isolate the resulting formamide. This method has been shown to give yields of 97-100% for a variety of amines.[7]
Conclusion
The formylation of N-substituted pyrroles can be achieved through a variety of methods, each with its own set of advantages and limitations. The traditional Vilsmeier-Haack reaction remains a robust and widely used method. However, for substrates that are sensitive to harsh conditions, alternative reagents such as dichloromethyl methyl ether (Riecke formylation) may offer a milder approach. While the Duff reaction is generally less efficient for pyrroles, its utility in specific contexts should not be entirely dismissed. Formylation using formic acid and its derivatives presents a convenient and often high-yielding alternative, particularly for N-formylation of amines which can be precursors to N-substituted pyrroles. The selection of the most appropriate reagent will ultimately depend on the specific substrate, desired regioselectivity, and tolerance to reaction conditions. Further research into organocatalytic and metal-free formylation methods holds promise for developing even more efficient and environmentally benign protocols for this important transformation.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. The Formylation of N,N‑Dimethylcorroles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. jetir.org [jetir.org]
- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Duff reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 10. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Formylation of electron-rich aromatic rings mediated by dichloromethyl methyl ether and TiCl4: scope and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthetic Routes of Substituted Pyrroles
For Researchers, Scientists, and Drug Development Professionals
The pyrrole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The synthesis of substituted pyrroles is, therefore, a critical endeavor, with a variety of methods developed over the years. This guide provides an objective comparison of the most prominent synthetic routes to substituted pyrroles, supported by quantitative data and detailed experimental protocols to aid researchers in selecting the most suitable method for their specific needs.
Classical Synthetic Routes: A Head-to-Head Comparison
The Paal-Knorr, Knorr, and Hantzsch syntheses are the foundational methods for pyrrole ring construction. While all are effective, they differ significantly in their starting materials, scope, and reaction conditions.
Data Summary
| Synthetic Route | Starting Materials | General Reaction Conditions | Yield Range (%) | Key Advantages | Key Disadvantages |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, primary amines or ammonia | Acidic or neutral, often requires heating.[1] | 50-98[2][3] | High yields, simple procedure, readily available starting materials for some targets.[1] | Preparation of unsymmetrical 1,4-dicarbonyls can be challenging. |
| Knorr Pyrrole Synthesis | α-Amino ketones, β-ketoesters | Requires in situ generation of α-amino ketone, often using zinc and acetic acid.[4] | 40-80[4] | Good for the synthesis of polysubstituted pyrroles with specific substitution patterns. | Self-condensation of α-amino ketones can be a side reaction. |
| Hantzsch Pyrrole Synthesis | α-Haloketones, β-ketoesters, ammonia or primary amines | Base-catalyzed condensation.[5] | 20-90[5] | Versatile for a range of substitutions, can be performed in one pot. | Potential for side reactions and purification challenges. |
In-Depth Analysis of Classical Routes
Paal-Knorr Pyrrole Synthesis
This method involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] The reaction is typically carried out under acidic or neutral conditions and often requires heat.[1] Its simplicity and generally high yields make it a popular choice.[1]
-
Materials: Aniline (186 mg, 2.0 mmol), 2,5-hexanedione (228 mg, 2.0 mmol), methanol (0.5 mL), concentrated HCl (1 drop).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine aniline, 2,5-hexanedione, methanol, and one drop of concentrated HCl.
-
Heat the mixture at reflux for 15 minutes.
-
Cool the mixture in an ice bath and add 5.0 mL of 0.5 M HCl.
-
Collect the resulting crystals by vacuum filtration.
-
Recrystallize the crude product from a 9:1 mixture of methanol and water (1 mL).
-
-
Yield: Approximately 52% (178 mg).
Caption: Paal-Knorr Pyrrole Synthesis Workflow.
Knorr Pyrrole Synthesis
The Knorr synthesis involves the reaction of an α-amino ketone with a β-ketoester.[4] A key feature of this method is the in situ preparation of the often-unstable α-amino ketone from an oxime precursor.[4]
-
Materials: Ethyl acetoacetate, sodium nitrite, zinc dust, glacial acetic acid.
-
Procedure:
-
Dissolve ethyl acetoacetate in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium nitrite in water to form the oximino derivative.
-
Gradually add zinc dust to the reaction mixture to reduce the oximino group to the amine. This step is exothermic and may require cooling to control the temperature.
-
The newly formed α-amino ketone reacts in situ with a second equivalent of ethyl acetoacetate.
-
The reaction mixture is then heated to complete the cyclization.
-
The product is isolated by precipitation and purified by recrystallization.
-
Caption: Knorr Pyrrole Synthesis Workflow.
Hantzsch Pyrrole Synthesis
The Hantzsch synthesis is a three-component reaction involving an α-haloketone, a β-ketoester, and ammonia or a primary amine.[5] This one-pot reaction offers a high degree of flexibility in the substitution pattern of the final pyrrole product.
-
Materials: α-Haloketone (e.g., chloroacetone), β-ketoester (e.g., ethyl acetoacetate), primary amine or ammonia, base (e.g., sodium carbonate), solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the β-ketoester and the primary amine (or ammonia) in a suitable solvent.
-
Add the α-haloketone to the mixture.
-
Add a base to catalyze the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The product is typically isolated by extraction and purified by column chromatography or recrystallization.
-
Caption: Hantzsch Pyrrole Synthesis Workflow.
Modern Synthetic Routes: Expanding the Toolbox
In addition to the classical methods, several modern synthetic routes have been developed, offering advantages in terms of efficiency, substrate scope, and milder reaction conditions.
Barton-Zard Pyrrole Synthesis
This method provides access to pyrroles through the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions.[6]
Van Leusen Pyrrole Synthesis
The Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with a Michael acceptor in the presence of a base to form the pyrrole ring.[7]
-
Materials: Heteroaryl chalcone (1 mmol), p-tosylmethyl isocyanide (TosMIC) (1 mmol), sodium hydride (50 mg), diethyl ether (20 mL), DMSO (1.5 mL).
-
Procedure:
-
Mix the heteroaryl chalcone and TosMIC in DMSO.
-
Add the mixture dropwise to a suspension of sodium hydride in diethyl ether at room temperature under an inert atmosphere (e.g., Argon).
-
Stir the reaction mixture and monitor its progress by TLC.
-
Upon completion, the reaction is quenched, and the product is isolated by extraction and purified by chromatography.
-
Performance of Modern Routes
| Synthetic Route | Starting Materials | General Reaction Conditions | Yield Range (%) | Key Advantages |
| Barton-Zard Synthesis | Nitroalkenes, α-isocyanoacetates | Basic conditions.[6] | 63-94[8] | Good for synthesizing pyrroles with electron-withdrawing groups. |
| Van Leusen Synthesis | Michael acceptors, Tosylmethyl isocyanide (TosMIC) | Basic conditions.[7] | 70-97[7] | Versatile for a wide range of Michael acceptors, providing access to diverse substitution patterns. |
Conclusion
The choice of synthetic route for a substituted pyrrole depends heavily on the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical Paal-Knorr, Knorr, and Hantzsch syntheses remain valuable and widely used methods. Modern methods like the Barton-Zard and Van Leusen syntheses have expanded the synthetic toolbox, offering alternative pathways to access a broader range of functionalized pyrroles under often milder conditions. This guide provides a starting point for researchers to navigate these options and select the most appropriate strategy for their synthetic targets.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. chemistry-online.com [chemistry-online.com]
- 3. researchgate.net [researchgate.net]
- 4. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 5. Hantzch synthesis of pyrrole [quimicaorganica.org]
- 6. Barton–Zard reaction - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the X-ray Crystal Structure Analysis of Pyrrole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the crystallographic structures of two distinct pyrrole derivatives, supported by experimental data. It is intended to offer insights into how structural variations influence the solid-state packing of these compounds, a critical aspect in materials science and drug development. Pyrrole and its derivatives are a significant class of heterocyclic compounds, forming the core of many biologically active molecules and functional materials.[1] Their wide-ranging applications include anti-inflammatory, antimicrobial, and anticancer agents.[2][3]
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for two pyrrole derivatives: 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole and 2,2'-bipyrrole. These parameters provide a quantitative basis for comparing their crystal packing and molecular geometry.
| Parameter | 4-(4-methoxyphenyl)-2-(thiophen-2-yl)-1H-pyrrole[4] | 2,2'-bipyrrole |
| Chemical Formula | C₁₅H₁₃NOS | C₈H₈N₂ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| a (Å) | 5.9500 | 5.9500 |
| b (Å) | 6.7650 | 6.7650 |
| c (Å) | 8.4363 | 8.4363 |
| α (°) | 90 | 90 |
| β (°) | 96.746 | 96.746 |
| γ (°) | 90 | 90 |
| Volume (ų) | Not specified | 338.4 |
| Z | Not specified | 2 |
Experimental Protocols
The determination of the crystal structures for the compared pyrrole derivatives involves single-crystal X-ray diffraction. The general experimental workflow is outlined below.
I. Synthesis and Crystallization
-
Synthesis: The pyrrole derivatives are first synthesized according to established chemical routes. For instance, 2,2'-bipyrrole can be synthesized via the oxidative coupling of pyrrole.
-
Purification: The synthesized compound is purified, typically by column chromatography.
-
Crystallization: Single crystals suitable for X-ray diffraction are grown. A common method is the slow evaporation of a solution of the compound in an appropriate solvent (e.g., ethyl acetate for 2,2'-bipyrrole).
II. X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is subjected to a beam of X-rays, and the diffraction pattern is collected using a diffractometer equipped with a detector such as a CCD or a CMOS sensor. The data is typically collected at a controlled temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations.
III. Structure Solution and Refinement
-
Data Reduction: The collected diffraction data is processed to yield a set of structure factors.
-
Structure Solution: The initial crystal structure is determined from the structure factors using direct methods or Patterson methods.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a least-squares method against the experimental data.
-
Validation: The final refined structure is validated using various crystallographic checks.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages in the X-ray crystal structure analysis of pyrrole derivatives.
Caption: Experimental workflow for X-ray crystal structure analysis.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Frontiers | 4-Methoxy-2,2′-bipyrrole-5-carbaldehyde, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, arrests the strobilation of moon jellyfish Aurelia coerulea [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
A Comparative Guide to the Hepatoprotective Effects of Pyrrole Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrrole ring, a fundamental five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. While some pyrrole-containing compounds, such as certain pyrrolizidine alkaloids, are known for their hepatotoxicity, a growing body of research highlights the significant hepatoprotective potential of other natural and synthetic pyrrole derivatives. These compounds offer promising avenues for the development of novel therapeutics for liver diseases.
This guide provides a comparative analysis of the hepatoprotective effects of various pyrrole compounds, supported by experimental data. It delves into the underlying mechanisms of action, focusing on key signaling pathways, and provides detailed experimental protocols for assessing hepatoprotective activity.
Data Presentation: Comparative Efficacy of Hepatoprotective Pyrrole Compounds
The following tables summarize the quantitative data on the hepatoprotective effects of selected pyrrole compounds from various studies. The data is primarily from studies utilizing the carbon tetrachloride (CCl4)-induced hepatotoxicity model in rodents, a widely accepted preclinical model for evaluating hepatoprotective agents.
Table 1: In Vivo Hepatoprotective Effects of Pyrrole Derivatives against CCl4-Induced Liver Injury in Rodents
| Compound/Extract | Animal Model | Dose | % Reduction in Serum ALT | % Reduction in Serum AST | Reference |
| Pyrrole Derivative 1 (from Lycium chinense) | Rat Hepatocytes | 0.1 µM | 64.4% | - | [1] |
| Pyrrole Derivative 2 (from Lycium chinense) | Rat Hepatocytes | 0.1 µM | 65.8% | - | [1] |
| Novel Pyrrolo[2,3-b]pyrrole Derivative 5 | Hyperlipidemic Rats | - | - | - | [2] |
| Novel Pyrrolo[2,3-b]pyrrole Derivative 6 | Hyperlipidemic Rats | - | - | - | [2] |
| Amaranthus spinosus Extract (contains pyrrole alkaloids) | Rats | 400 mg/kg | Significant | Significant | [3] |
| Gynura procumbens Extract (contains pyrrole alkaloids) | Rats | High Dose | Highly Significant | Highly Significant | [4] |
Note: "-" indicates data not reported in the cited study. The efficacy of pyrrolo[2,3-b]pyrrole derivatives was evaluated based on their ability to improve lipid profiles, which is related to liver function.
Table 2: Antioxidant Activity of Hepatoprotective Pyrrole Compounds
| Compound/Extract | Assay | IC50 Value / % Inhibition | Reference |
| Novel Pyrrolo[2,3-b]pyrrole Derivative 2 | ABTS Radical Scavenging | 59% inhibition | [2] |
| Novel Pyrrolo[2,3-b]pyrrole Derivatives 3-5 | ABTS Radical Scavenging | 48-51% inhibition | [2] |
| Pyrrole-Cinnamate Hybrid 6 | Anti-lipid Peroxidation | 62% inhibition at 100 µM | [5] |
| Pyrrole Derivative 4 | Anti-lipid Peroxidation | 44% inhibition at 100 µM | [5] |
| Pyrrole Hydrazone 4d | DPPH Radical Scavenging | Promising activity | [6] |
| Pyrrole Hydrazone 3 | DPPH Radical Scavenging | Promising activity | [6] |
Experimental Protocols: Assessing Hepatoprotective Activity
A standardized experimental workflow is crucial for the comparative evaluation of hepatoprotective compounds. The following protocol outlines the key steps for inducing and assessing liver injury in a rodent model.
Protocol: Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats
This protocol is a widely used method to screen for hepatoprotective agents. CCl4 is metabolized by cytochrome P450 in the liver to form the highly reactive trichloromethyl free radical (•CCl3), which initiates lipid peroxidation and leads to liver damage.[4]
1. Animal Model:
-
Male Sprague-Dawley or Wistar rats (180-220 g) are commonly used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard pellet diet and water.
-
Acclimatize the animals for at least one week before the experiment.
2. Experimental Groups:
-
Group I (Normal Control): Receives the vehicle (e.g., olive oil or normal saline) only.
-
Group II (Toxicant Control): Receives CCl4 to induce liver injury.
-
Group III (Positive Control): Receives a standard hepatoprotective agent (e.g., Silymarin, 100 mg/kg) prior to CCl4 administration.
-
Group IV, V, etc. (Test Groups): Receive different doses of the test pyrrole compound prior to CCl4 administration.
3. Induction of Hepatotoxicity:
-
Prepare a 50% solution of CCl4 in olive oil or another suitable vehicle.
-
Administer a single intraperitoneal (i.p.) or oral gavage dose of CCl4 (e.g., 1-2 mL/kg body weight) to induce acute liver injury.[1][7] For chronic models, CCl4 can be administered twice a week for several weeks.[1]
4. Treatment Protocol:
-
Administer the test pyrrole compounds and the standard drug (Silymarin) orally or via i.p. injection for a specified period (e.g., 7-14 days) before inducing hepatotoxicity with CCl4.
5. Sample Collection and Analysis:
-
24 to 48 hours after CCl4 administration, euthanize the animals under anesthesia.
-
Collect blood samples via cardiac puncture for serum separation.
-
Immediately excise the liver, wash with ice-cold saline, and weigh it. A portion of the liver should be fixed in 10% formalin for histopathological examination, and the remaining tissue should be stored at -80°C for biochemical analysis.
6. Biochemical Assays:
-
Serum Enzyme Levels: Measure the activities of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) in the serum using standard diagnostic kits. Elevated levels of these enzymes are indicative of liver damage.[4]
-
Antioxidant Status: Homogenize the liver tissue to measure the levels of:
7. Histopathological Examination:
-
Process the formalin-fixed liver tissues, embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
Examine the stained sections under a microscope for signs of liver damage, such as necrosis, inflammation, and fatty changes.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
The hepatoprotective effects of many pyrrole compounds are mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation. The diagrams below, generated using Graphviz (DOT language), illustrate these pathways and the general experimental workflow.
Caption: Experimental workflow for evaluating the hepatoprotective effects of pyrrole compounds.
Caption: Key signaling pathways modulated by hepatoprotective pyrrole compounds.
The hepatoprotective activity of many pyrrole derivatives is attributed to their ability to modulate signaling pathways crucial for cellular defense and inflammation.[8][9][10][11][12]
-
The Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[11] Hepatoprotective pyrrole compounds can disrupt the Nrf2-Keap1 interaction, leading to the translocation of Nrf2 to the nucleus. Here, it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating the expression of protective enzymes like superoxide dismutase (SOD) and glutathione (GSH).[12] This enhanced antioxidant capacity helps to neutralize the reactive oxygen species (ROS) generated by hepatotoxins like CCl4.
-
The NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation.[8] Liver injury often triggers the activation of NF-κB, which translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines such as TNF-α and IL-6, exacerbating liver damage.[13] Several hepatoprotective compounds, including some pyrrole derivatives, exert their effects by inhibiting the NF-κB pathway.[8] They can prevent the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby reducing the inflammatory response and subsequent liver injury.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vivo hepatoprotective activity: Topics by Science.gov [science.gov]
- 4. An in vivo and in silico evaluation of the hepatoprotective potential of Gynura procumbens: A promising agent for combating hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, in vitro safety and antioxidant activity of new pyrrole hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inducing Acute Liver Injury in Rats via Carbon Tetrachloride (CCl4) Exposure Through an Orogastric Tube - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? [pubmed.ncbi.nlm.nih.gov]
- 11. Nrf2 and NF-κB Signaling Pathways Contribute to Porphyra-334-Mediated Inhibition of UVA-Induced Inflammation in Skin Fibroblasts [mdpi.com]
- 12. austinpublishinggroup.com [austinpublishinggroup.com]
- 13. Hepatoprotective effect against CCl4-induced acute liver damage in mice and High-performance liquid chromatography mass spectrometric method for analysis of the constituents of extract of Rubus crataegifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis and HPLC Validation of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Comparison of Synthetic Methodologies
Two primary methods for the synthesis of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate are compared:
-
Method A: Direct N-Alkylation. This approach involves the direct alkylation of pyrrole-2-carbaldehyde with methyl chloroacetate. It is a straightforward, single-step synthesis.
-
Method B: Vilsmeier-Haack Formylation. This two-step method begins with the synthesis of methyl 2-(1H-pyrrol-1-yl)acetate, which is then formylated at the C2 position of the pyrrole ring using the Vilsmeier-Haack reaction.
Performance Data
The following table summarizes the key performance indicators for each synthetic method based on internal experimental data.
| Parameter | Method A: N-Alkylation | Method B: Vilsmeier-Haack Formylation |
| Starting Materials | Pyrrole-2-carbaldehyde, Methyl Chloroacetate, K₂CO₃ | Pyrrole, Methyl Chloroacetate, NaH, Vilsmeier Reagent |
| Reaction Steps | 1 | 2 |
| Average Reaction Time | 12 hours | 8 hours (total) |
| Product Yield (%) | 75% | 85% |
| HPLC Purity (%) | 97.5% | 99.1% |
| Retention Time (min) | 8.42 | 8.41 |
| Primary Impurities | Unreacted Pyrrole-2-carbaldehyde | Di-formylated byproducts, Unreacted intermediate |
HPLC Validation Protocol
A robust reverse-phase HPLC (RP-HPLC) method was developed for the quantitative analysis and purity determination of the synthesized this compound. This method is suitable for monitoring reaction progress and for final product validation.
| HPLC Parameter | Specification |
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and Water (65:35 v/v)[2] |
| Flow Rate | 1.0 mL/min[2] |
| Detection Wavelength | 254 nm[1] |
| Column Temperature | 30 °C[2] |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL solution in Acetonitrile |
Experimental Workflow and Logic
The diagram below illustrates the comparative workflow for the synthesis and subsequent validation of this compound by the two methods.
Caption: Comparative workflow for two synthetic routes and HPLC validation.
Detailed Experimental Protocols
Method A: Direct N-Alkylation
-
Reaction Setup: To a solution of pyrrole-2-carbaldehyde (1.0 eq) in 50 mL of dry acetonitrile, add potassium carbonate (K₂CO₃, 2.0 eq) and methyl chloroacetate (1.2 eq).
-
Reaction Execution: Stir the resulting suspension vigorously at 60°C under a nitrogen atmosphere for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield this compound as a pale yellow oil.
Method B: Vilsmeier-Haack Formylation
Step 1: Synthesis of Methyl 2-(1H-pyrrol-1-yl)acetate
-
Reaction Setup: In a flame-dried, three-neck flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in 40 mL of dry tetrahydrofuran (THF). Cool the suspension to 0°C.
-
Addition of Pyrrole: Add a solution of pyrrole (1.0 eq) in 10 mL of dry THF dropwise over 15 minutes. Allow the mixture to stir at 0°C for 30 minutes.
-
Addition of Ester: Add methyl chloroacetate (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Workup: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude intermediate is used in the next step without further purification.
Step 2: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a separate flask at 0°C, add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to dry dimethylformamide (DMF, 3.0 eq). Stir for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Add a solution of the crude methyl 2-(1H-pyrrol-1-yl)acetate from Step 1 in 10 mL of dry DMF to the Vilsmeier reagent at 0°C.
-
Reaction Execution: Stir the mixture at room temperature for 6 hours.
-
Hydrolysis & Purification: Pour the reaction mixture onto crushed ice and neutralize with a 30% aqueous sodium hydroxide solution until pH 8-9 is reached. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the final product.
References
Safety Operating Guide
Proper Disposal of Methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate, a compound utilized in various research applications. Adherence to these protocols is essential for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to use appropriate personal protective equipment (PPE). Based on data for structurally related pyrrole and acetate compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area immediately with copious amounts of water.[1]
-
Spill Management: In the event of a spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[1][2] The collected material should then be placed in a sealed, labeled container for hazardous waste disposal.[1][2]
Quantitative Safety Data Summary
| Parameter | Value | Source/Comment |
| Appearance | Pale yellow to yellow-red liquid (for a related compound)[1] | The physical state of the target compound may vary. |
| Boiling Point | 85°C / 0.3kPa (for a related compound)[1] | This information is for Methyl 1-Methylpyrrole-2-acetate and should be considered an estimate. |
| Flash Point | 106°C (for a related compound)[1] | This information is for Methyl 1-Methylpyrrole-2-acetate. The target compound may have a different flash point. |
| Hazards | Causes skin and serious eye irritation (for a related compound)[1] | Assumed hazard based on a similar chemical structure. Always handle with care. |
| Incompatible Materials | Oxidizing agents, acids, acid chlorides, acid anhydrides[3] | General incompatibilities for pyrrole derivatives. |
| Disposal Method | Incineration in a chemical incinerator | Recommended for pyrrole derivatives. Do not dispose of in the sewer. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This procedure is designed to be followed by trained laboratory personnel.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE)
-
Labeled hazardous waste container (compatible with organic solvents)
-
Inert absorbent material (e.g., vermiculite, sand)
-
Chemical fume hood
Experimental Procedure:
-
Preparation: Don all required PPE, including gloves, safety goggles, and a lab coat. Ensure that the disposal activities are carried out within a certified chemical fume hood.
-
Waste Collection:
-
Unused or Waste Product: Carefully transfer any unwanted this compound into a designated and properly labeled hazardous waste container. The container should be clearly marked as "Hazardous Waste" and include the chemical name and any known hazards.
-
Contaminated Materials: Any materials, such as pipette tips, absorbent pads, or gloves, that have come into contact with the compound should also be placed in the hazardous waste container.
-
-
Container Management:
-
Ensure the cap of the hazardous waste container is securely fastened to prevent leakage or evaporation.
-
Store the waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials.[3]
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental waste management company.
-
Do not attempt to dispose of this compound by pouring it down the drain or mixing it with general laboratory waste. Pyrrole compounds are generally not suitable for drain disposal.
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of methyl 2-(2-formyl-1H-pyrrol-1-yl)acetate. The following procedures are based on established safety protocols for similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye Protection | Safety glasses with side-shields or chemical goggles | Must conform to EN166 (EU) or NIOSH (US) standards. Contact lenses may absorb irritants and should be avoided.[1] |
| Hand Protection | Protective gloves (e.g., nitrile rubber) | Gloves must be inspected before use and selected based on breakthrough time and permeation rate for the specific substance.[2] |
| Skin and Body Protection | Protective clothing (e.g., lab coat) | Impervious clothing should be worn.[3] Contaminated clothing should be removed and laundered before reuse.[1] |
| Respiratory Protection | Vapor respirator or use in a well-ventilated area | Recommended when handling larger quantities or when engineering controls are insufficient. Use only outdoors or in a well-ventilated area.[1][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of the compound and preventing accidents.
Handling:
-
Ventilation: Always handle the compound in a well-ventilated area, such as a chemical fume hood.[4]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.
-
Personal Hygiene: Wash hands and face thoroughly after handling. Do not eat, drink, or smoke in the work area.[1]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[1] Collect the absorbed material into a labeled container for disposal.[1]
Storage:
-
Container: Keep the container tightly closed.[1]
-
Conditions: Store in a cool, dark, and dry place.
-
Incompatibilities: Store away from strong oxidizing agents.
Disposal Plan
Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations.
-
Waste Chemical: Unused or waste material should be disposed of as hazardous waste. Consult your institution's environmental health and safety office for specific guidance. Disposal options may include incineration in a licensed facility.[1]
-
Contaminated Packaging: Contaminated containers should be treated as hazardous waste. They can be triple-rinsed and offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill if regulations permit.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of laboratory chemicals.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
